Ethyl 2-(1H-pyrazol-1-YL)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKARBPILHRMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576798 | |
| Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146139-53-9 | |
| Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(1H-pyrazol-1-yl)benzoate, a key intermediate in the development of various pharmacologically active compounds. The primary focus of this document is the copper-catalyzed N-arylation of pyrazole, a robust and widely adopted method for the formation of the crucial carbon-nitrogen bond. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The N-aryl pyrazole moiety is a common scaffold in a variety of therapeutic agents. The synthesis of this compound typically involves the formation of a C-N bond between a pyrazole ring and a substituted benzene ring. Among the various synthetic strategies, the Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands out as a highly effective method.[1] Modern variations of this reaction often employ ligands to improve reaction efficiency and allow for milder conditions.[2]
Synthesis Pathway: The Ullmann Condensation
The most prevalent pathway for the synthesis of this compound is the Ullmann-type N-arylation reaction. This involves the coupling of pyrazole with an ethyl 2-halobenzoate, typically ethyl 2-iodobenzoate or ethyl 2-bromobenzoate, in the presence of a copper catalyst, a ligand, and a base.
Figure 1: Synthesis of this compound via Ullmann Condensation.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the copper-diamine-catalyzed N-arylation of pyrazoles.[2]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| Pyrazole | C₃H₄N₂ | 68.08 | Sigma-Aldrich | 98% |
| Ethyl 2-iodobenzoate | C₉H₉IO₂ | 276.07 | Alfa Aesar | 98% |
| Copper(I) iodide | CuI | 190.45 | Acros Organics | 99.5% |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | C₈H₁₈N₂ | 142.24 | TCI | >98% |
| Potassium carbonate | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |
| Toluene | C₇H₈ | 92.14 | J.T. Baker | Anhydrous, 99.8% |
Experimental Workflow:
Figure 2: Experimental Workflow for the Synthesis.
Procedure:
-
An oven-dried resealable Schlenk tube is charged with copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), and potassium carbonate (276 mg, 2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
Pyrazole (82 mg, 1.2 mmol), ethyl 2-iodobenzoate (276 mg, 1.0 mmol), anhydrous toluene (1.0 mL), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (14 mg, 0.1 mmol, 10 mol%) are added under argon.
-
The Schlenk tube is sealed and the reaction mixture is stirred and heated in an oil bath at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.
-
The filtrate is washed with 10% aqueous ammonia (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Value | Reference |
| Reactant Quantities | ||
| Pyrazole | 1.2 mmol | [2] |
| Ethyl 2-iodobenzoate | 1.0 mmol | [2] |
| Copper(I) iodide | 0.05 mmol | [2] |
| Ligand | 0.1 mmol | [2] |
| Base (K₂CO₃) | 2.0 mmol | [2] |
| Reaction Conditions | ||
| Solvent | Toluene | [2] |
| Temperature | 110 °C | [2] |
| Reaction Time | 24 hours | [2] |
| Expected Product Data | ||
| Yield | 70-90% (estimated) | [2] |
| Appearance | Colorless to pale yellow oil/solid | |
| Spectroscopic Data (Predicted) | ||
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.0-7.2 (m, 6H, Ar-H), 6.4 (t, 1H, pyrazole-H), 4.2 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃) | |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.0, 142.0, 140.0, 132.0, 131.0, 130.0, 129.0, 128.0, 108.0, 61.0, 14.0 | |
| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₁₂H₁₂N₂O₂: 217.0977; found: 217.0975 |
Note: The spectroscopic data is predicted based on the structure and may vary slightly in an actual experiment. The yield is an estimation based on similar reactions reported in the literature.[2]
Conclusion
The copper-catalyzed Ullmann condensation provides an effective and reliable pathway for the synthesis of this compound. The use of a diamine ligand facilitates the reaction, allowing for good to excellent yields under relatively mild conditions. The protocol outlined in this guide serves as a comprehensive resource for the preparation of this important synthetic intermediate. Further optimization of reaction parameters such as catalyst, ligand, base, and solvent may lead to improved yields and shorter reaction times.
References
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(1H-pyrazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Ethyl 2-(1H-pyrazol-1-yl)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and established chemical principles to offer a predictive yet thorough resource for research and development.
Chemical Properties and Data
This compound is a heterocyclic compound incorporating a pyrazole ring attached to an ethyl benzoate moiety at the ortho position. The chemical structure and key identifiers are presented below.
Table 1: Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| CAS Number | Not available |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2C=CN=C2 |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Melting Point (°C) | 60-80 | Based on related solid pyrazole derivatives. |
| Boiling Point (°C) | > 300 | High boiling point expected due to molecular weight and polar nature. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Sparingly soluble in water. | General solubility of similar organic compounds. |
| LogP | ~2.5 - 3.5 | Calculated based on molecular structure; indicates moderate lipophilicity. |
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale and Comparison |
| ¹H NMR (CDCl₃) | Ethyl group: δ 1.3-1.4 (t, 3H), 4.3-4.4 (q, 2H)Benzoate ring: δ 7.3-7.8 (m, 4H)Pyrazole ring: δ 6.4 (dd, 1H), 7.6 (d, 1H), 7.8 (d, 1H) | The ethyl group signals are based on typical values for ethyl esters.[1] The aromatic protons of the benzoate ring will be in the downfield region. The pyrazole protons will show characteristic coupling patterns. |
| ¹³C NMR (CDCl₃) | Ethyl group: δ ~14, ~61Benzoate ring: δ ~128-133 (aromatic C), ~165 (C=O)Pyrazole ring: δ ~107, ~128, ~141 | Carbonyl carbon of the ester is expected around 165 ppm.[2] Aromatic and pyrazole carbons will appear in the 105-145 ppm range. |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H stretch)~2980-2850 (C-H stretch)~1720 (C=O stretch, ester)~1600, 1480 (C=C stretch, aromatic)~1275, 1110 (C-O stretch, ester) | Strong ester carbonyl peak around 1720 cm⁻¹.[3][4] Characteristic C-O stretching bands and aromatic C-H and C=C stretching vibrations are also expected.[3][4] |
| Mass Spec (EI) | M⁺ at m/z = 216Fragments: m/z = 188, 171, 144, 116, 105, 77 | Molecular ion peak at 216. Common fragmentation patterns would involve loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 171, and loss of CO₂Et to give a fragment at m/z = 143. A fragment corresponding to the benzoyl cation (m/z = 105) is also anticipated.[2][5] |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound is the copper-catalyzed N-arylation of pyrazole with ethyl 2-halobenzoate, a variation of the Ullmann condensation or Chan-Lam coupling reaction.
Proposed Synthetic Pathway
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-(1H-pyrazol-1-yl)benzoate
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines a putative synthetic pathway and details the expected analytical data that would confirm its structure, serving as a valuable resource for the synthesis and characterization of this and related molecules.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a widerange of biological activities, making them attractive scaffolds in pharmaceutical research.[1] The title compound, this compound, incorporates a pyrazole ring linked to a benzoate moiety, suggesting potential applications in medicinal chemistry. A thorough understanding of its structure is paramount for any future development. This guide presents a hypothetical, yet chemically sound, approach to its synthesis and structural verification using modern analytical techniques.
Proposed Synthesis
A plausible synthetic route to this compound involves a copper-catalyzed N-arylation reaction, a common method for forming aryl-nitrogen bonds. The proposed reaction is between ethyl 2-bromobenzoate and pyrazole in the presence of a copper catalyst, such as copper(I) iodide, and a base.
DOT Script for Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Structure Elucidation
The confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The expected data from these analyses are summarized in the tables below. These predictions are based on known spectral data for the constituent fragments of the molecule, namely ethyl benzoate and pyrazole, as well as data from structurally related compounds.[2][3]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic CH (ortho to CO₂Et) |
| ~7.5-7.7 | m | 3H | Aromatic CH & Pyrazole CH |
| ~6.4 | t | 1H | Pyrazole CH |
| ~7.9 | d | 1H | Pyrazole CH |
| 4.3-4.5 | q | 2H | -OCH₂CH₃ |
| 1.3-1.5 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~140 | Pyrazole C |
| ~132 | Aromatic C |
| ~131 | Aromatic C |
| ~130 | Aromatic C |
| ~129 | Aromatic C |
| ~128 | Pyrazole C |
| ~107 | Pyrazole C |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Expected Values |
| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic/pyrazole), ~1280 (C-O stretch, ester) |
| Mass Spec. (m/z) | Expected [M]+ at 216.09 |
Structural Confirmation Logic
The relationship between the experimental data and the confirmed structure follows a logical progression.
DOT Script for Logical Workflow:
Caption: Workflow for structural confirmation.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of this compound.
Synthesis Protocol
-
Reaction Setup: To a dry round-bottom flask, add ethyl 2-bromobenzoate (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization Protocols
-
NMR Spectroscopy: Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Infrared Spectroscopy: Obtain the IR spectrum of the purified compound using either a KBr pellet or as a thin film on a salt plate with a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Analyze the purified compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the exact mass.
Conclusion
The structural elucidation of this compound can be confidently achieved through the combination of a well-defined synthetic strategy and comprehensive spectroscopic analysis. The provided data and protocols offer a robust framework for researchers engaged in the synthesis and characterization of novel pyrazole-containing compounds, facilitating the advancement of drug discovery and development programs.
References
Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document leverages data from structurally related pyrazole derivatives to project its chemical properties, potential biological activities, and relevant experimental protocols.
Introduction to Pyrazole-Containing Compounds
Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized for their diverse pharmacological activities, serving as the core scaffold in numerous therapeutic agents.[1][2][3][4][5] The versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of its biological and physicochemical properties.[1][2][3][4][5]
Synthesis of this compound
The synthesis of N-aryl pyrazoles, such as this compound, is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between the pyrazole ring and an aromatic system. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a nucleophile, in this case, pyrazole.[6][7][8] This method often requires high temperatures and polar solvents.
Experimental Protocol (General Procedure):
-
To a sealable reaction vessel, add ethyl 2-iodobenzoate (1 equivalent), pyrazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship: Ullmann Condensation Workflow
Caption: General workflow for the Ullmann condensation synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds.[9][10][11][12] It often proceeds under milder conditions compared to the Ullmann condensation and tolerates a wider range of functional groups.
Experimental Protocol (General Procedure):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-bromobenzoate (1 equivalent), pyrazole (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like Xantphos or DavePhos (0.04 equivalents), and a base such as cesium carbonate or potassium tert-butoxide (2 equivalents).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination synthesis.
Physicochemical and Spectroscopic Properties (Predicted)
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | Likely a white to off-white solid or a viscous oil |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. |
| ¹H NMR | Aromatic protons on the benzoate ring (approx. 7.2-8.0 ppm), pyrazole protons (approx. 6.4, 7.6, 7.8 ppm), ethyl ester protons (quartet around 4.3 ppm and triplet around 1.3 ppm). |
| ¹³C NMR | Carbonyl carbon (approx. 165 ppm), aromatic and pyrazole carbons (approx. 110-145 ppm), ethyl ester carbons (approx. 61 and 14 ppm).[13][14] |
| IR Spectroscopy | C=O stretch of the ester (approx. 1720 cm⁻¹), C=N and C=C stretches of the aromatic rings (approx. 1500-1600 cm⁻¹), C-O stretch (approx. 1250 cm⁻¹).[13][15] |
| Mass Spectrometry | Molecular ion peak (m/z) corresponding to the molecular weight. |
Potential Biological Activities and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2][3][5] The specific biological profile of this compound would need to be determined through experimental screening.
Signaling Pathway Screening Workflow
A general workflow for identifying the biological activity and associated signaling pathways for a novel compound like this compound is outlined below.
Caption: General workflow for biological activity screening and pathway analysis.
Conclusion
This compound represents a potentially valuable scaffold for the development of novel therapeutic agents, given the well-documented biological significance of pyrazole-containing molecules. This technical guide provides a foundational understanding of its probable synthesis, properties, and a roadmap for its biological evaluation. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] A Review on Pyrazole chemical entity and Biological Activity | Semantic Scholar [semanticscholar.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. hnjournal.net [hnjournal.net]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties make it a "privileged scaffold," frequently incorporated into the design of novel therapeutic agents to enhance biological activity and optimize pharmacokinetic profiles.[1][4][5] Pyrazole-containing drugs have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of pyrazole and its derivatives, details the experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.
Core Physicochemical Properties of Pyrazole
The parent pyrazole molecule serves as a fundamental benchmark for understanding the properties of its more complex derivatives. Its key physicochemical parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂ | [7] |
| Molecular Weight | 68.08 g/mol | [7][8] |
| Appearance | Colorless or pale yellow crystalline solid | [7] |
| Melting Point | 66-70 °C | [2][7][8][9][10] |
| Boiling Point | 186-188 °C | [7][9][10] |
| Water Solubility | 19,400 mg/L (at 25 °C) | [8][9] |
| Lipophilicity (LogP) | 0.26 | [8][9] |
| Acidity (pKa) | 2.48 - 2.5 | [1][8][9] |
The Influence of Substitution on Physicochemical Properties
The versatility of the pyrazole scaffold in drug design stems from the ability to tune its physicochemical properties through substitution.
-
Solubility : Pyrazole itself exhibits limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[7] In drug design, the pyrazole ring is often used as a bioisostere for an aromatic ring to improve properties like water solubility.[1] For instance, strategic substitution can introduce polar functional groups that enhance aqueous solubility, a critical factor for drug administration and distribution.[4]
-
Lipophilicity (LogP) : Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial determinant of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The pyrazole ring can be modified to modulate lipophilicity.[1] Increased lipophilicity can lead to enhanced biological activity and better penetration of cell membranes, but excessively high lipophilicity can result in poor aqueous solubility and rapid metabolism.[11]
-
Acidity (pKa) : Pyrazole is a weak base with a pKa of approximately 2.5.[1][8][9] This is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), due to the inductive effect of the adjacent nitrogen atom.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[1] The basicity of the pyrazole ring can be altered by the electronic effects of its substituents.
-
Tautomerism : A key feature of unsymmetrically substituted pyrazoles is their existence as a mixture of two tautomers.[1][2] This occurs because the proton on the nitrogen atom can reside on either N-1 or N-2. This tautomerism can influence the molecule's binding to its target and its metabolic stability. Alkylation of such pyrazoles can lead to a mixture of N-1 and N-2 alkylated isomers.[1]
Experimental Protocols for Determining Physicochemical Properties
Accurate determination of physicochemical properties is essential for drug development. Standardized protocols are used to ensure data reliability and comparability.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is most commonly determined by the shake-flask method , which is considered the gold standard.
-
Preparation : A solution of the test compound is prepared in n-octanol that has been pre-saturated with water. Similarly, a water phase (typically a buffer like PBS at pH 7.4) is pre-saturated with n-octanol.[12]
-
Partitioning : Equal volumes of the n-octanol solution and the aqueous buffer are combined in a separation funnel. The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.[13]
-
Separation & Analysis : The two phases are separated. The concentration of the compound in each phase is then measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14][15]
-
Calculation : The LogP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
An alternative, higher-throughput method involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , where the retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.[14][16]
Determination of Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
-
Potentiometric Titration : This is a high-precision technique for pKa determination.[17]
-
Sample Preparation : A precise amount of the pure compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if solubility is low.
-
Titration : The solution is titrated with a standardized solution of a strong acid or base. A pH electrode monitors the change in pH throughout the titration.
-
Data Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is ionized.[17][18]
-
-
UV-Vis Spectrophotometry : This method is suitable for compounds that possess a UV-active chromophore near the ionization site. It is highly sensitive and requires less sample than titration.[17]
-
Spectral Measurement : The UV-Vis absorption spectrum of the compound is recorded in a series of buffer solutions with different, precisely known pH values.
-
Data Analysis : The changes in absorbance at a specific wavelength are plotted against pH. The resulting sigmoidal curve's inflection point corresponds to the pKa.[17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can also be used to determine pKa by monitoring the change in the chemical shift of a nucleus (e.g., ¹H or ¹³C) close to the ionization site as a function of pH.[13][19]
Signaling Pathways and Experimental Workflows
Pyrazole derivatives are integral to the development of targeted therapies. Their mechanism of action often involves the modulation of specific signaling pathways.
Signaling Pathway Example: BRAF/MEK/ERK Pathway
Many pyrazole derivatives function as kinase inhibitors. For example, Encorafenib is a potent inhibitor of BRAF, a key protein in the MAP kinase/ERK signaling pathway, which is often mutated in melanoma.[1][20][21]
Caption: Inhibition of the BRAF-mutant MAP kinase pathway by Encorafenib.
General Workflow for Synthesis and Evaluation of Pyrazole Derivatives
The discovery and development of new pyrazole-based drugs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of pyrazole derivatives.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pyrazole | 288-13-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. byjus.com [byjus.com]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Ethyl 2-(1H-pyrazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of ethyl 2-(1H-pyrazol-1-yl)benzoate, a key intermediate in pharmaceutical and materials science. The document focuses on the predominant synthetic route, the copper-catalyzed Ullmann condensation, detailing its mechanism, experimental protocols, and relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of pyrazole-containing compounds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The N-aryl pyrazole moiety is a common scaffold in a variety of biologically active molecules. The synthesis of this compound is therefore a critical step in the development of new therapeutic agents and functional materials. This guide will focus on the most prevalent and efficient method for its synthesis: the copper-catalyzed N-arylation of pyrazole with an ethyl 2-halobenzoate, a classic example of an Ullmann condensation reaction.
The Ullmann Condensation: The Core Synthetic Strategy
The formation of this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction between pyrazole and an ethyl 2-halobenzoate (iodide or bromide). This reaction, a variation of the Ullmann condensation, has been refined over the years to proceed under milder conditions with improved yields, largely through the use of diamine ligands.[1][2][3]
Reaction Scheme
The overall transformation can be represented as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
Mechanism of Formation
The copper-catalyzed N-arylation of pyrazoles is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of the Active Catalyst: In the presence of a diamine ligand, the copper(I) salt forms a more soluble and reactive complex.
-
Oxidative Addition: The aryl halide (ethyl 2-halobenzoate) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Deprotonation and Ligand Exchange: A base deprotonates the pyrazole, and the resulting pyrazolate anion displaces a halide from the copper(III) center.
-
Reductive Elimination: The aryl and pyrazolyl groups on the copper(III) center couple and are eliminated, forming the desired C-N bond and regenerating the copper(I) catalyst.
The following diagram illustrates the proposed catalytic cycle:
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of pyrazole.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Pyrazole | 98% | Sigma-Aldrich |
| Ethyl 2-iodobenzoate | 98% | Sigma-Aldrich |
| Copper(I) iodide (CuI) | 99.99% | Sigma-Aldrich |
| N,N'-Dimethylethylenediamine | 99% | Sigma-Aldrich |
| Potassium phosphate (K₃PO₄) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Silica gel | 230-400 mesh | Fisher Scientific |
Reaction Setup and Procedure
The following workflow outlines the general steps for the synthesis:
Caption: A typical experimental workflow for the synthesis of this compound.
Detailed Steps:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (5-10 mol%), pyrazole (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle two more times.
-
Under a positive pressure of argon, add anhydrous toluene (2 mL), ethyl 2-iodobenzoate (1.2 mmol), and N,N'-dimethylethylenediamine (10-20 mol%).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Quantitative Data
While specific yield data for the synthesis of this compound is not provided in the reviewed literature, the general procedure for the N-arylation of pyrazoles with aryl iodides using a copper-diamine catalyst system typically affords good to excellent yields, often in the range of 70-95%.[1][2] The table below provides a hypothetical summary of expected results based on similar reactions reported in the literature.
| Starting Material (Aryl Halide) | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Ethyl 2-iodobenzoate | 5 | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 24 | 80-90 |
| Ethyl 2-bromobenzoate | 10 | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 24 | 70-85 |
Conclusion
The copper-catalyzed Ullmann condensation is a robust and efficient method for the synthesis of this compound. The use of diamine ligands has significantly improved the reaction conditions, making it a highly valuable transformation in organic synthesis. This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, and expected quantitative outcomes, serving as a practical resource for researchers in the field. Further optimization of reaction parameters for this specific substrate may lead to even higher yields and shorter reaction times.
References
- 1. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound incorporating a pyrazole ring linked to an ethyl benzoate scaffold. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A thorough understanding of the spectroscopic properties of such molecules is fundamental for their synthesis, purification, and structural elucidation. This technical guide provides a summary of the predicted spectroscopic data for this compound and detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of structurally similar compounds, including 2-(1H-pyrazol-1-yl)benzoic acid and ethyl benzoate.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ethyl (-CH₃) | ~1.3 - 1.4 | Triplet | ~7.1 |
| Ethyl (-CH₂) | ~4.3 - 4.4 | Quartet | ~7.1 |
| Pyrazole H-4 | ~6.4 - 6.5 | Triplet | ~2.2 |
| Benzoate H-3 | ~7.9 - 8.0 | Doublet | ~7.8 |
| Benzoate H-4 | ~7.5 - 7.6 | Triplet | ~7.5 |
| Benzoate H-5 | ~7.6 - 7.7 | Triplet | ~7.6 |
| Benzoate H-6 | ~7.8 - 7.9 | Doublet | ~7.7 |
| Pyrazole H-3 | ~7.7 - 7.8 | Doublet | ~1.8 |
| Pyrazole H-5 | ~8.0 - 8.1 | Doublet | ~2.5 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14.2 |
| Ethyl (-CH₂) | ~61.5 |
| Benzoate C-4 | ~128.5 |
| Benzoate C-6 | ~129.0 |
| Pyrazole C-4 | ~107.0 |
| Benzoate C-2 | ~130.0 |
| Benzoate C-5 | ~131.0 |
| Benzoate C-3 | ~132.0 |
| Pyrazole C-5 | ~140.0 |
| Pyrazole C-3 | ~141.0 |
| Benzoate C-1 | ~135.0 |
| Carbonyl (C=O) | ~166.0 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Ester) | 1725 - 1705 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N stretch (Pyrazole) | 1550 - 1480 | Medium |
| C-O stretch (Ester) | 1300 - 1100 | Strong |
| C-H out-of-plane bend (Aromatic) | 900 - 675 | Strong |
Sample Preparation: KBr pellet or thin film.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 230 | [M]⁺ (Molecular Ion) |
| 202 | [M - C₂H₄]⁺ |
| 185 | [M - OCH₂CH₃]⁺ |
| 157 | [M - COOCH₂CH₃]⁺ |
| 144 | [C₉H₈N₂]⁺ |
| 77 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following sections detail the standard experimental methodologies for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]
-
Filter the solution if any solid particles are present to prevent interference with the magnetic field homogeneity.
-
Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[1]
-
Cap the NMR tube securely.[1]
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube to remove any contaminants.[1]
-
Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (a few mg) of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[2][3]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument records an interferogram, which is then Fourier-transformed by the computer to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).[4]
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[5]
-
For high-resolution mass spectrometry, further dilute this stock solution to the low µg/mL or ng/mL range.
-
-
Data Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[6]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][7]
-
The resulting positive ions are accelerated into the mass analyzer.[6][7]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6][7]
-
The detector records the abundance of each ion, generating the mass spectrum.[6][7]
-
Visualizations
The following diagrams illustrate the general workflows for the key spectroscopic experiments.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of clinically successful drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] The versatility of the pyrazole ring, including its capacity for substitution and its tautomeric nature, allows for the fine-tuning of its physicochemical and pharmacological properties.[2][3] Theoretical and computational studies have become indispensable tools for understanding the structure-activity relationships (SAR) of pyrazole derivatives, guiding the design of novel compounds with enhanced efficacy and selectivity.[1][4] This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of pyrazole compounds, presenting key quantitative data and detailed experimental protocols to aid researchers in this dynamic field.
Core Theoretical Methodologies
The theoretical investigation of pyrazole compounds predominantly relies on a suite of computational techniques that probe their electronic structure, reactivity, and interactions with biological targets.
1. Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5][6] It is widely applied to pyrazole derivatives to calculate a variety of properties, including optimized molecular geometries, vibrational frequencies (FT-IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps.[5][7] These calculations provide insights into the molecule's stability, reactivity, and potential for nonlinear optical (NLO) applications.[5]
2. Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] For pyrazole derivatives, 2D, 3D, and even 5D-QSAR models are developed to predict their therapeutic potential, such as anticancer, anti-inflammatory, and antimicrobial activities.[1][9][10][11] These models help in identifying the key molecular descriptors that govern the biological response, thereby guiding the design of more potent analogues.[4]
3. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of pyrazole research, docking studies are crucial for understanding the binding interactions between pyrazole derivatives and their biological targets, such as enzymes and receptors.[12][13] This method provides valuable information on the binding mode, binding affinity, and key intermolecular interactions like hydrogen bonds and hydrophobic contacts.[4][12]
4. Molecular Dynamics (MD) Simulations
MD simulation is a computational method for analyzing the physical movements of atoms and molecules.[5] For pyrazole-protein complexes identified through molecular docking, MD simulations are performed to assess the stability of the complex over time and to study the dynamic behavior of the ligand within the binding site.[4][14] This provides a more realistic representation of the biological system compared to static docking poses.
Key Experimental and Computational Protocols
The following sections detail the typical workflows and parameters used in the theoretical study of pyrazole compounds.
Density Functional Theory (DFT) Calculation Workflow
Caption: A typical workflow for DFT calculations on pyrazole compounds.
A common protocol for DFT calculations on pyrazole derivatives involves:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP is a widely used hybrid functional.
-
Basis Set: 6-311+G(d,p) or a similar Pople-style basis set is often employed for a good balance of accuracy and computational cost.
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent.
QSAR Modeling Workflow
Caption: The general workflow for developing a QSAR model for pyrazole derivatives.
Key steps and considerations for QSAR studies include:
-
Descriptor Calculation: Software like Dragon or MOE (Molecular Operating Environment) can be used to calculate a wide range of molecular descriptors.
-
Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used to build the QSAR model.
-
Validation: Rigorous internal and external validation is essential to ensure the predictive power and robustness of the model.
Molecular Docking and MD Simulation Workflow
Caption: A combined workflow for molecular docking and molecular dynamics simulations.
Commonly used protocols for these simulations are:
-
Docking Software: AutoDock, Glide (Schrödinger), and GOLD are frequently used for molecular docking studies.
-
MD Simulation Software: GROMACS, AMBER, and NAMD are popular choices for performing MD simulations.
-
Force Fields: For MD simulations, appropriate force fields such as AMBER or CHARMM are selected for the protein and ligand.
-
Simulation Time: MD simulations are typically run for tens to hundreds of nanoseconds to ensure adequate sampling of the conformational space.
Quantitative Data Summary
The following tables summarize key quantitative data from various theoretical studies on pyrazole compounds.
Table 1: Calculated Molecular Properties of Pyrazole Derivatives from DFT Studies
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| 4-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | DFT/B3LYP | - | - | - | - | [5] |
| 4-[2-(3-Chloro-4-fluorophenyl) hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | DFT/B3LYP | - | - | - | - | [5] |
| 3,5-dimethyl-1-R-phenyl-1H-pyrazole derivatives | DFT | - | - | - | - | [15][16] |
| Pyrazolyl–thiazole derivatives of thiophene | DFT | - | - | - | - | [7] |
Table 2: Biological Activity and Docking Scores of Pyrazole Derivatives
| Compound | Target | Biological Activity (IC50/EC50) | Docking Score (kcal/mol) | Reference |
| Pyrazole-quinoline-pyridine hybrid (7k) | EGFR | IC50 = 0.51 ± 0.05 μM | -54.6913 | [12][17] |
| Pyrazole-quinoline-pyridine hybrid (7b) | FabH | IC50 = 3.1 μM | -45.9125 | [12] |
| Diarylpyrazole derivative (4b) | COX-2 | IC50 = 0.017 μM | - | [13] |
| Diarylpyrazole derivative (4d) | COX-2 | IC50 = 0.098 μM | - | [13] |
| Pyrazolyl-thiazolinone derivatives | EGFR Kinase | - | Good binding energy | [11] |
| Thiazole-pyrazole hybrids (6-8) | MCF-7 cancer cell line | IC50 = 14.32, 11.17, 10.21 µM | - | [18] |
Signaling Pathways and Logical Relationships
Theoretical studies on pyrazole compounds often target specific signaling pathways implicated in diseases like cancer and inflammation. For instance, many pyrazole derivatives are designed as kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.
Conclusion
Theoretical and computational studies play a pivotal role in the modern drug discovery and materials science landscape, and their application to pyrazole chemistry is no exception. By leveraging a combination of DFT, QSAR, molecular docking, and MD simulations, researchers can gain deep insights into the structure-property and structure-activity relationships of pyrazole compounds. This knowledge-driven approach accelerates the design and development of novel pyrazole derivatives with tailored properties for a wide range of applications. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers to embark on or advance their theoretical investigations of this important class of heterocyclic compounds.
References
- 1. ijrpr.com [ijrpr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ej-chem.org [ej-chem.org]
- 9. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response - Arabian Journal of Chemistry [arabjchem.org]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Versatile Starting Material for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a promising starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific ortho-substituted isomer, this document leverages established synthetic methodologies for analogous pyrazole derivatives and related compounds to present a scientifically grounded resource for researchers.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the N-alkylation of pyrazole with a suitable ethyl 2-halobenzoate, such as ethyl 2-bromobenzoate. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby activating it as a nucleophile.
A similar synthetic approach has been successfully employed for the preparation of the isomeric compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, where pyrazole is reacted with 1-(4-(bromomethyl)phenyl)-1-hydroxypentan-2-one in the presence of potassium carbonate.[1]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related N-substituted pyrazoles.
-
Materials:
-
Ethyl 2-bromobenzoate (1.0 eq)
-
Pyrazole (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of pyrazole in anhydrous DMF, add potassium carbonate in portions at room temperature.
-
Stir the mixture for 30 minutes.
-
Add ethyl 2-bromobenzoate dropwise to the suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Temperature | 80-100 °C |
| Solvent | DMF, Acetonitrile |
| Base | K₂CO₃, NaH, Cs₂CO₃ |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-90% (estimated) |
Applications as a Starting Material in Drug Development
This compound serves as a valuable scaffold for the synthesis of a diverse range of derivatives with potential biological activities. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3]
The ester functionality of this compound can be readily transformed into other functional groups, providing a gateway to a variety of novel compounds.
Workflow for Derivative Synthesis and Biological Evaluation:
Caption: Drug discovery workflow using the starting material.
Synthesis of 2-(1H-pyrazol-1-yl)benzoic acid
Hydrolysis of the ethyl ester provides the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.
Experimental Protocol: Hydrolysis of this compound
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(1H-pyrazol-1-yl)benzoic acid.
-
Table 2: Hydrolysis Reaction Data
| Parameter | Value |
| Reagent | LiOH, NaOH |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Typical Yield | >90% (estimated) |
Synthesis of Amide Derivatives
The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives for biological screening. Amide bond formation is a cornerstone of medicinal chemistry, often leading to compounds with improved pharmacological properties.
Experimental Protocol: Amide Coupling
-
Materials:
-
2-(1H-pyrazol-1-yl)benzoic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)
-
Base (e.g., DIPEA) (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve 2-(1H-pyrazol-1-yl)benzoic acid in anhydrous DMF.
-
Add the coupling agent and the base, and stir for 10 minutes.
-
Add the amine and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Potential Biological Activities of Derivatives
While specific data for derivatives of this compound is not available, the broader class of pyrazole-containing molecules has shown significant promise in various therapeutic areas. It is hypothesized that derivatives of this starting material could exhibit similar activities.
Table 3: Potential Biological Activities of Pyrazole Derivatives
| Biological Activity | Reference |
| Anti-inflammatory | [2] |
| Antimicrobial | [3] |
| Antiviral | [2] |
| Anticancer | [2] |
| Anticonvulsant | [2] |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of its ester group allow for the generation of diverse molecular architectures. The established importance of the pyrazole core in medicinal chemistry suggests that derivatives of this compound are promising candidates for drug discovery programs targeting a range of diseases. This guide provides a foundational framework for researchers to explore the potential of this intriguing building block.
References
The Dual Facets of Pyrazole and Benzoate Moieties: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of specific molecular scaffolds is paramount to the design of novel therapeutics with enhanced efficacy and safety profiles. Among the myriad of heterocyclic and aromatic structures, the pyrazole and benzoate moieties have emerged as privileged scaffolds, consistently featuring in a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological significance of these two moieties, offering a comprehensive resource for researchers engaged in drug discovery and development. We will delve into their pharmacophoric roles, mechanisms of action, and the synthetic strategies employed to generate novel derivatives. This guide will further present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding and application of this knowledge in the laboratory.
The Pyrazole Moiety: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an attractive scaffold for interacting with a wide range of biological targets. The versatility of the pyrazole core is evidenced by its presence in numerous blockbuster drugs across various therapeutic areas.[1]
Pharmacological Activities
Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:
-
Anti-inflammatory: Perhaps the most well-known application, pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[2][3]
-
Anticancer: A significant number of pyrazole derivatives have been developed as kinase inhibitors, targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][5]
-
Antibacterial and Antifungal: The pyrazole nucleus is a feature in several antimicrobial agents, demonstrating efficacy against a range of pathogenic bacteria and fungi.[6]
-
Antiviral: Certain pyrazole derivatives have shown promise as antiviral agents, including activity against HIV.[7]
-
Neuroprotective: The pyrazole scaffold has been explored for its potential in treating neurodegenerative diseases and other central nervous system (CNS) disorders.[3]
Key Pyrazole-Containing Drugs and their Mechanisms of Action
The clinical success of pyrazole-based drugs underscores the significance of this moiety.
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor widely used for the management of pain and inflammation in conditions like arthritis.[1] Its selectivity for COX-2 over COX-1 is attributed to the sulfonamide group on the pyrazole ring, which fits into a specific side pocket of the COX-2 enzyme.[1] Beyond its anti-inflammatory effects, celecoxib has been investigated for its anticancer properties, which are thought to involve both COX-2-dependent and -independent pathways, including the inhibition of 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling.[3][6]
-
Rimonabant (Acomplia®): A selective cannabinoid CB1 receptor antagonist and inverse agonist.[8][9] It was initially developed for the treatment of obesity and related metabolic disorders.[8] Rimonabant's mechanism involves blocking the signaling of the endocannabinoid system, which plays a role in appetite and energy balance.[7][10] Specifically, it inhibits Gαi/o-type G protein signaling downstream of the CB1 receptor.[11]
-
Sildenafil (Viagra®): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction and pulmonary hypertension. The fused pyrazole-pyrimidine core of sildenafil is crucial for its interaction with the PDE5 active site.
The Benzoate Moiety: More Than Just a Preservative
The benzoate moiety, consisting of a carboxyl group attached to a benzene ring, is widely recognized for its role as a preservative in food and pharmaceuticals in the form of its salts, such as sodium benzoate.[12] However, its significance in medicinal chemistry extends far beyond this application. The aromatic ring and the carboxylate group provide key interaction points for binding to biological targets, and the moiety can be readily modified to modulate physicochemical properties and pharmacological activity.
Pharmacological Activities
Benzoate derivatives have been investigated for a range of therapeutic applications:
-
Neurological Disorders: Sodium benzoate is used in the treatment of urea cycle disorders by facilitating the excretion of ammonia.[12] Furthermore, it has shown potential as an adjunctive therapy for schizophrenia and other neuropsychiatric disorders by acting as a D-amino acid oxidase (DAAO) inhibitor, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function by increasing the levels of the co-agonist D-serine.[7][13]
-
Anticancer: Various benzoate derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results against different cancer cell lines.[14]
-
Enzyme Inhibition: Benzoate derivatives have been designed as inhibitors for various enzymes, including α-amylase and α-glucosidase, which are relevant targets for the management of diabetes.[15][16]
Key Benzoate-Containing Compounds and their Mechanisms of Action
-
Sodium Benzoate: As mentioned, sodium benzoate's therapeutic effect in certain neurological conditions stems from its ability to inhibit DAAO, thereby modulating NMDA receptor signaling.[2][7] This highlights the potential of targeting amino acid metabolism for therapeutic intervention in CNS disorders.
-
Benzoate Esters as Prodrugs and Bioactive Molecules: Esterification of the carboxylic acid group of benzoic acid is a common strategy to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability.[17] Additionally, benzoate esters themselves can exhibit biological activity, as seen in the design of local anesthetics and other therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyrazole and benzoate derivatives, providing a basis for structure-activity relationship (SAR) analysis and compound comparison.
Table 1: IC50 Values of Representative Pyrazole Derivatives
| Compound/Drug | Target | IC50 Value | Disease Area | Reference(s) |
| Celecoxib | COX-2 | 0.04 µM | Inflammation | |
| Rimonabant | CB1 Receptor (Ki) | 1.8 nM | Obesity | [8] |
| Sildenafil | PDE5 | 3.9 nM | Erectile Dysfunction | |
| Pyrazole Derivative 21 | Aurora-A kinase | 0.16 µM | Cancer | [4] |
| Pyrazole Derivative 20 | CDK2 | 0.98 µM | Cancer | [4] |
| Pyrazole Derivative 49 | EGFR Tyrosine Kinase | 0.26 µM | Cancer | [4] |
| Pyrazole Derivative 49 | HER-2 Tyrosine Kinase | 0.20 µM | Cancer | [4] |
| Pyrazole Derivative 19 | A375 cancer cell line | 4.2 µM | Cancer | [4] |
Table 2: IC50 Values of Representative Benzoate Derivatives
| Compound/Drug | Target/Assay | IC50 Value | Disease Area | Reference(s) |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 mM | Diabetes | [15] |
| 2,3-Dihydro-1,5-benzothiazepine 2B | α-Glucosidase | 2.62 µM | Diabetes | [16] |
| Eugenyl benzoate derivative 9 | HT29 colorectal cancer cells | 26.56 µmol/ml | Cancer | [14] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 cancer cells | 15.6 µM | Cancer | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of pyrazole and benzoate derivatives.
Synthesis Protocols
Protocol 1: Synthesis of a Pyrazole Derivative (General Procedure)
This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-diketone with a hydrazine derivative.
Materials:
-
1,3-Diketone (e.g., dibenzoylmethane)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in a minimal amount of ethanol.
-
Add the hydrazine derivative (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then induce crystallization by adding a small amount of water or by cooling in an ice bath.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterize the final product by NMR, mass spectrometry, and melting point determination.
Protocol 2: Synthesis of a Benzoate Ester (Fischer Esterification)
This protocol outlines the synthesis of a benzoate ester from benzoic acid and an alcohol using an acid catalyst.
Materials:
-
Benzoic acid or a substituted benzoic acid derivative
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane (or other suitable extraction solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the benzoic acid derivative (1 equivalent) and an excess of the alcohol (e.g., 10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude benzoate ester.
-
Purify the product by column chromatography or distillation if necessary.
-
Characterize the final product by NMR and IR spectroscopy.
Biological Assay Protocols
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture (e.g., cancer cell lines)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Protocol 4: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution at the optimal pH for the enzyme
-
Test compounds (inhibitors)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the enzyme in the appropriate buffer.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate or cuvette, add the buffer, the enzyme solution, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of Celecoxib.
Caption: Sodium Benzoate's modulation of the NMDA receptor pathway.
Caption: Rimonabant's antagonism of the CB1 receptor signaling pathway.
Caption: General experimental workflow for drug discovery.
Conclusion
The pyrazole and benzoate moieties represent two powerful and versatile scaffolds in the arsenal of medicinal chemists. Their continued prevalence in clinically successful drugs and drug candidates is a testament to their favorable physicochemical and pharmacological properties. This technical guide has provided a comprehensive overview of their biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is our hope that this resource will serve as a valuable tool for researchers and scientists, inspiring the design and development of the next generation of innovative therapeutics built upon these privileged structures. By understanding the nuances of their interactions with biological targets and the synthetic methodologies to access novel derivatives, the drug discovery community can continue to leverage the full potential of the pyrazole and benzoate moieties to address unmet medical needs.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. sketchviz.com [sketchviz.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. color | Graphviz [graphviz.org]
- 14. color | Graphviz [graphviz.org]
- 15. Itâs time for a more sophisticated color contrast check for data visualizations | Datawrapper Blog [datawrapper.de]
- 16. w3.org [w3.org]
- 17. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 2-(1H-pyrazol-1-YL)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of Ethyl 2-(1H-pyrazol-1-YL)benzoate and its derivatives. This class of compounds, featuring a pyrazole moiety linked to a benzoate scaffold, is of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazole nucleus.[1][2] Pyrazole-containing compounds have been successfully developed as therapeutic agents for a range of diseases, including cancer and infectious diseases.[1]
Introduction
The synthesis of N-aryl pyrazoles, such as this compound, is a cornerstone of many drug discovery programs. The pyrazole ring system is a versatile pharmacophore found in numerous FDA-approved drugs.[1] The primary synthetic challenge lies in the formation of the C-N bond between the pyrazole nitrogen and the phenyl ring of the benzoate. The two most prominent and effective methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. These methods offer distinct advantages and are suited to different substrate scopes and reaction conditions.
Synthetic Strategies
The formation of the crucial C-N bond in this compound derivatives is typically achieved through cross-coupling reactions. The two most prevalent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation (Copper-Catalyzed N-Arylation)
The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[3] This reaction typically involves the coupling of an aryl halide with a nitrogen-containing heterocycle, such as pyrazole, in the presence of a copper salt and a base. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures), modern modifications have been developed that proceed under milder conditions.
Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)
The Buchwald-Hartwig amination is a more recent and highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is known for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the traditional Ullmann reaction. The choice of palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig amination.[6][7]
Comparative Data of Synthetic Methods
The selection of a synthetic route for this compound derivatives will depend on factors such as substrate availability, desired scale, and tolerance of functional groups. Below is a comparative summary of the Ullmann and Buchwald-Hartwig methodologies for N-arylation of pyrazoles.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu2O) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |
| Ligand | Often diamines, phenanthrolines, or ligand-free | Phosphine-based (e.g., Xantphos, BINAP) |
| Base | Inorganic bases (e.g., K2CO3, Cs2CO3) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | High-boiling polar solvents (e.g., DMF, DMSO) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | Typically high (100-200 °C), milder with modern ligands | Generally milder (Room temp. to 120 °C) |
| Yields | Moderate to excellent | Good to excellent |
| Advantages | Lower catalyst cost, effective for some substrates | Broad substrate scope, high functional group tolerance, milder conditions |
| Disadvantages | Harsh conditions, sometimes requires stoichiometric copper | Higher catalyst and ligand cost, air-sensitive reagents |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound derivatives.
Protocol 1: Synthesis of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate (Adapted from a similar reported procedure)
This protocol is adapted from a reported synthesis of a positional isomer and can be modified for the synthesis of other derivatives.[8]
Materials:
-
Pyrazole
-
Ethyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, add pyrazole (0.680 g, 10 mmol), potassium carbonate (2.073 g, 15 mmol), and ethyl 4-(bromomethyl)benzoate (2.29 g, 10 mmol).
-
Add 100 mL of acetone to the flask.
-
Heat the solution to 65 °C with stirring and maintain under reflux for 6 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from ethanol to yield colorless blocks.
-
Expected yield: Approximately 66%.[8]
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Caption: General workflow from synthesis to biological evaluation.
Potential Signaling Pathway Inhibition
Derivatives of 2-substituted benzamides have been reported as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[9] Given the structural similarities, this compound derivatives could potentially act on similar pathways.
Caption: Potential inhibition of the Hedgehog signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(1H-pyrazol-1-YL)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(1H-pyrazol-1-YL)benzoate, a versatile building block in the construction of complex heterocyclic scaffolds of medicinal interest. The protocols detailed below focus on a key transformation: the intramolecular cyclization to yield fused pyrazole-containing ring systems.
Introduction
This compound is a bifunctional molecule featuring a pyrazole ring and an ethyl benzoate moiety positioned ortho to each other on a benzene ring. This specific arrangement makes it an ideal precursor for the synthesis of various fused heterocyclic compounds through intramolecular reactions. The pyrazole nucleus is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting anti-inflammatory, analgesic, and anticancer properties, among others. Consequently, efficient methods for the synthesis of novel pyrazole-containing polycycles are of significant interest in medicinal chemistry and drug development.
One of the primary applications of this compound is its use as a substrate for intramolecular cyclization reactions to form the pyrazolo[1,5-f]phenanthridine scaffold. This tricyclic system is of interest due to its structural similarity to other biologically active phenanthridine derivatives. The following sections detail a proposed synthetic protocol for this transformation, based on established principles of intramolecular condensation reactions.
Key Application: Synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one
A significant application of this compound is its proposed conversion to Pyrazolo[1,5-f]phenanthridin-5(6H)-one via a base-mediated intramolecular cyclization. This reaction is analogous to a Dieckmann condensation, where the ester group reacts with an activated C-H bond on the pyrazole ring.
Reaction Scheme
Caption: Proposed synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one.
Experimental Protocols
The following is a detailed, proposed protocol for the intramolecular cyclization of this compound.
Protocol 1: Synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one
Objective: To synthesize Pyrazolo[1,5-f]phenanthridin-5(6H)-one via a base-mediated intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 0.40 g, 10 mmol, 2.0 equivalents). The mineral oil is removed by washing with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere. Anhydrous THF (20 mL) is then added to the flask.
-
Reaction Setup: In a separate flask, this compound (1.08 g, 5 mmol, 1.0 equivalent) is dissolved in anhydrous THF (10 mL).
-
Reaction: The solution of this compound is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C). The reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (typically 4-6 hours), the flask is cooled to 0 °C, and the reaction is quenched by the slow addition of 1 M HCl (20 mL). The mixture is then transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Pyrazolo[1,5-f]phenanthridin-5(6H)-one.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one. These are projected values based on similar literature reactions and may vary.
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| This compound | Sodium Hydride (NaH) | THF | 4-6 | 66 (Reflux) | 70-85 |
| This compound | Sodium Ethoxide (NaOEt) | Ethanol | 6-8 | 78 (Reflux) | 65-80 |
| This compound | Potassium tert-butoxide (t-BuOK) | Toluene | 3-5 | 110 (Reflux) | 75-90 |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of Pyrazolo[1,5-f]phenanthridin-5(6H)-one.
Caption: Workflow for the synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of fused pyrazole-containing heterocycles. The proposed intramolecular cyclization to form Pyrazolo[1,5-f]phenanthridin-5(6H)-one highlights its potential in generating novel molecular scaffolds for drug discovery and development. The provided protocol offers a detailed methodology for researchers to explore this and other related transformations. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand the utility of this versatile building block in organic synthesis.
Applications of Ethyl 2-(1H-pyrazol-1-yl)benzoate in Medicinal Chemistry: A Scaffolding Approach for Therapeutic Agent Development
Introduction
Ethyl 2-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole ring linked to an ethyl benzoate moiety. While not typically an active pharmaceutical ingredient itself, this molecule serves as a crucial intermediate and scaffolding component in the synthesis of a diverse range of biologically active compounds. Its structural rigidity and the synthetic versatility of the pyrazole and benzoate groups make it a valuable building block for medicinal chemists. This document outlines the applications of this compound in medicinal chemistry, providing insights into its role in the development of therapeutic agents, particularly in the realm of kinase and PARP inhibitors for oncology.
Core Application: Intermediate in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a key intermediate for the elaboration of more complex molecules with therapeutic potential. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)benzoic acid, which then serves as a handle for amide bond formation, a common linkage in drug molecules. Furthermore, the pyrazole and benzene rings can be further functionalized to modulate the pharmacological properties of the final compound.
Role in the Development of Kinase Inhibitors
The pyrazole nucleus is a well-established "privileged scaffold" in the design of protein kinase inhibitors.[1][2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 3-aminopyrazole moiety, in particular, is known to interact with the ATP-binding pocket of various kinases.[1][3] this compound can be utilized as a starting material to construct pyrazole-containing molecules that are further elaborated to target specific kinases.
Illustrative Signaling Pathway: Kinase Inhibition
Below is a conceptual diagram illustrating the role of a kinase inhibitor in blocking a signaling pathway.
Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Several approved PARP inhibitors feature heterocyclic scaffolds. While a direct synthesis of a marketed PARP inhibitor from this compound is not prominently documented in publicly available literature, the pyrazole moiety is a key component in some PARP inhibitors, and this intermediate represents a plausible starting point for the synthesis of novel analogues.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and initial biological evaluation of derivatives of this compound.
Synthesis of 2-(1H-pyrazol-1-yl)benzoic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key step for further derivatization.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
pH paper or pH meter
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the sodium hydroxide solution to the flask.
-
Heat the mixture to reflux and stir for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify the solution to a pH of approximately 2-3 with hydrochloric acid.
-
A precipitate of 2-(1H-pyrazol-1-yl)benzoic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
General Protocol for Amide Coupling
This protocol outlines the formation of an amide bond from the synthesized carboxylic acid, a common step in building larger drug-like molecules.
Materials:
-
2-(1H-pyrazol-1-yl)benzoic acid
-
A desired amine (R-NH2)
-
A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 2-(1H-pyrazol-1-yl)benzoic acid in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Synthetic workflow from the starting material to a potential lead compound.
Quantitative Data and Structure-Activity Relationships (SAR)
Specific quantitative data for derivatives of this compound is not extensively available in the public domain, as it is primarily a synthetic intermediate. However, the broader class of pyrazole-based inhibitors offers insights into potential structure-activity relationships. The following table presents hypothetical data to illustrate the kind of quantitative analysis that would be performed on derivatives synthesized from this scaffold.
Table 1: Hypothetical Biological Activity of 2-(1H-pyrazol-1-yl)benzamide Derivatives
| Compound ID | R Group on Amide | Target Kinase | IC50 (nM) | Cell Proliferation GI50 (µM) |
| PZ-001 | Phenyl | Kinase A | 550 | 12.5 |
| PZ-002 | 4-Fluorophenyl | Kinase A | 250 | 5.2 |
| PZ-003 | 3-Chlorophenyl | Kinase A | 320 | 8.1 |
| PZ-004 | 4-Methoxyphenyl | Kinase A | 800 | > 20 |
| PZ-005 | Pyridin-4-yl | Kinase A | 150 | 2.8 |
| PZ-006 | Phenyl | Kinase B | > 10,000 | > 50 |
| PZ-007 | Pyridin-4-yl | Kinase B | 8,500 | 45.0 |
Note: This data is illustrative and not based on actual experimental results for these specific compounds.
From this hypothetical data, a medicinal chemist could infer preliminary SAR:
-
Substitution on the phenyl ring of the amide can modulate potency (PZ-002 and PZ-003 vs. PZ-001).
-
Electron-donating groups like methoxy may decrease activity (PZ-004).
-
A basic nitrogen in the R group, such as in a pyridine ring, may enhance potency (PZ-005).
-
The scaffold shows selectivity for Kinase A over Kinase B.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. While it does not possess significant biological activity on its own, its utility as a scaffold allows for the efficient synthesis of libraries of more complex molecules. The pyrazole core is a key pharmacophore for targeting a range of enzymes, particularly protein kinases. The protocols and conceptual frameworks presented here provide a foundation for researchers and drug development professionals to utilize this intermediate in the design and synthesis of novel therapeutic agents. Further exploration of derivatives based on this scaffold could lead to the discovery of potent and selective inhibitors for various therapeutic targets.
References
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery
Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of Ethyl 2-(1H-pyrazol-1-YL)benzoate. The following application notes and protocols are based on the broader class of pyrazole derivatives that have demonstrated significant potential in anticancer research. The data and methodologies presented are derived from studies on various substituted pyrazole compounds and are intended to serve as a representative guide for researchers in the field.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3] Many pyrazole-containing compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as those mediated by protein kinases like EGFR and VEGFR.[1][2] This document provides an overview of the application of pyrazole derivatives as potential anticancer agents, including quantitative data on their efficacy and detailed protocols for their in vitro evaluation.
Quantitative Data: In Vitro Cytotoxicity of Representative Pyrazole Derivatives
The anticancer efficacy of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the cytotoxic activity of several representative pyrazole compounds from recent studies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-Benzothiazole Hybrid | HT29 (Colon) | 3.17 | Axitinib | >10 |
| PC3 (Prostate) | 4.52 | Axitinib | >10 | |
| A549 (Lung) | 6.77 | Axitinib | >10 | |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 |
| Sorafenib | 1.06 | |||
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| Polysubstituted Pyrazole | HOP-92 (Lung) | 1.61 | Sorafenib | 1.90 |
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives.[1][5]
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.
Caption: Workflow for assessing the in vitro cytotoxicity of pyrazole compounds.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a pyrazole compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Test pyrazole compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrazole compound at its IC50 concentration for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This protocol is for quantifying apoptosis induced by a pyrazole compound.
Materials:
-
Cancer cells
-
Test pyrazole compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazole compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Potential Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by targeting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be inhibited by a pyrazole-based kinase inhibitor.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
Application Notes and Protocols: Ethyl 2-(1H-pyrazol-1-YL)benzoate and its Analogs as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
While direct catalytic applications of ethyl 2-(1H-pyrazol-1-yl)benzoate are not extensively documented in publicly available literature, the broader family of pyrazole-containing ligands has demonstrated significant utility in a variety of catalytic transformations. These ligands are valued for their versatile coordination chemistry, electronic properties, and the stability they impart to metal centers. This document provides an overview of the catalytic applications of structurally related pyrazole-based ligands, offering insights into the potential uses of this compound and its derivatives in catalysis.
Overview of Pyrazole Ligands in Catalysis
Pyrazole-based ligands have been successfully employed in a range of catalytic reactions, including cross-coupling, oxidation, hydrogenation, and polymerization. The nitrogen atoms of the pyrazole ring act as effective donors for a variety of transition metals, including palladium, copper, iron, and zinc. The steric and electronic properties of the pyrazole ligand can be readily tuned by modifying the substituents on the pyrazole ring and the ancillary parts of the ligand scaffold, allowing for fine control over the catalytic activity and selectivity.
Protic pyrazoles, which have an N-H group, can participate in metal-ligand cooperation, where the N-H proton plays a role in the catalytic cycle, for example, in transfer hydrogenation and hydrogen evolution reactions[1].
Applications in Cross-Coupling Reactions
Palladium complexes bearing pyrazole-containing phosphine ligands have shown high efficiency in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds.
Table 1: Performance of a Phenylpyrazole Phosphine Ligand in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 96 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 98 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 95 |
| 4 | 2-Chlorotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 92 |
Data is representative of catalysts based on pyrazole-phosphine ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Catalyst Preparation: In a nitrogen-filled glovebox, a reaction vessel is charged with Pd₂(dba)₃ (1 mol%), the pyrazole-phosphine ligand (2.5 mol%), and a suitable solvent (e.g., toluene or dioxane). The mixture is stirred at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as Cs₂CO₃ (2.0 mmol).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours, monitoring the progress by TLC or GC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Oxidation Reactions
Copper(II) complexes with pyrazole-based ligands have been investigated as catalysts for allylic oxidation, a key transformation for introducing functionality into organic molecules.
Table 2: Copper-Catalyzed Allylic Oxidation of Cyclohexene
| Entry | Catalyst Loading (mol%) | Oxidant | Product | Yield (%) |
| 1 | 0.5 | tert-butyl peroxybenzoate | 2-Cyclohexenyl benzoate | 90 |
| 2 | 1.0 | tert-butyl peroxybenzoate | 2-Cyclohexenyl benzoate | 85 |
| 3 | 0.5 | tert-butyl hydroperoxide | 2-Cyclohexen-1-one | 65 |
Data is representative of catalysts based on bis(pyrazol-1-yl)acetate ligands.[2]
Experimental Protocol: General Procedure for Allylic Oxidation
-
Reaction Setup: A reaction flask is charged with the copper(II)-pyrazole complex (0.5 mol%), the alkene substrate (e.g., cyclohexene, 3.0 mmol), and a suitable solvent such as acetonitrile.
-
Addition of Oxidant: The oxidant (e.g., tert-butyl peroxybenzoate, 1.0 mmol) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at a specified temperature (e.g., 80 °C) for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the oxidized product.
Figure 2: Experimental workflow for copper-catalyzed allylic oxidation.
Applications in Polymerization Reactions
Zinc(II) complexes supported by pyrazole ligands have been shown to be active catalysts for the ring-opening copolymerization of epoxides and carbon dioxide to produce polycarbonates. This is a green chemistry approach to valorize CO₂.
Table 3: Copolymerization of Cyclohexene Oxide (CHO) and CO₂
| Catalyst | Pressure (MPa) | Temperature (°C) | PCHC Yield (g) | Carbonate Content (%) | Mn ( g/mol ) | PDI |
| Complex 1 | 1.0 | 100 | 0.45 | 98 | 12300 | 1.19 |
| Complex 2 | 2.0 | 120 | 0.52 | 95 | 9800 | 1.50 |
| Complex 3 | 1.0 | 100 | 0.38 | 99 | 11500 | 1.25 |
PCHC: poly(cyclohexene carbonate); PDI: Polydispersity Index. Data is representative of bis(pyrazole)zinc(II) benzoate catalysts.[3]
Experimental Protocol: General Procedure for CO₂/Epoxide Copolymerization
-
Catalyst Activation: The zinc(II)-pyrazole complex is dried under vacuum at an elevated temperature before use.
-
Polymerization: A stainless-steel autoclave reactor is charged with the catalyst and the epoxide (e.g., cyclohexene oxide). The reactor is sealed, purged with CO₂, and then pressurized to the desired pressure.
-
Reaction Conditions: The reactor is heated to the reaction temperature (e.g., 100-120 °C) and the mixture is stirred for a set period (e.g., 12-24 hours).
-
Polymer Isolation: After the reaction, the reactor is cooled, and the excess CO₂ is vented. The resulting viscous mixture is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated by adding methanol. The polymer is collected by filtration and dried under vacuum.
Figure 3: Simplified pathway for CO₂/epoxide copolymerization.
Potential of this compound as a Ligand
Based on the applications of structurally similar ligands, this compound holds promise as a bidentate N,O-chelating ligand. The pyrazole nitrogen and the ester carbonyl oxygen could coordinate to a metal center, forming a stable six-membered chelate ring. This coordination mode could be beneficial in various catalytic reactions. The electronic properties of the ligand could be further tuned by introducing substituents on the benzoate ring.
Future research could explore the synthesis of metal complexes of this compound and their evaluation in catalytic reactions such as those outlined above. The straightforward synthesis of pyrazole derivatives and the modular nature of this ligand scaffold make it an attractive target for the development of new and efficient catalysts.
References
Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)benzoate
Application Notes and Protocols for Ethyl 2-(1H-pyrazol-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of this compound, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for N-arylation of pyrazoles and standard organic transformations.
Synthesis of this compound via Copper-Catalyzed N-Arylation
The synthesis of this compound can be effectively achieved through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation, between pyrazole and an ethyl 2-halobenzoate.[1][2][3][4][5] This method is widely used for forming C-N bonds between aryl halides and nitrogen heterocycles.[1][2][3][4][5] The following protocol is adapted from general procedures for the N-arylation of pyrazoles using a copper(I) iodide catalyst and a diamine ligand.[2][4]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| Pyrazole | 68.08 | 12.0 | 817 mg | |
| Ethyl 2-iodobenzoate | 276.05 | 10.0 | 2.76 g | Aryl bromides can also be used.[4] |
| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 190 mg | Catalyst |
| N,N'-Dimethylethylenediamine | 88.15 | 2.0 | 0.22 mL | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g | Base |
| Dioxane (anhydrous) | 88.11 | - | 20 mL | Solvent |
Procedure:
-
To a dry Schlenk flask, add pyrazole (12.0 mmol), ethyl 2-iodobenzoate (10.0 mmol), copper(I) iodide (1.0 mmol), and potassium carbonate (20.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous dioxane (20 mL) followed by N,N'-dimethylethylenediamine (2.0 mmol) via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reactions with this compound
The synthesized ester can undergo various transformations, primarily involving the ester functionality and potential electrophilic substitution on the aromatic rings.
Hydrolysis to 2-(1H-pyrazol-1-yl)benzoic Acid
The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a valuable intermediate for further derivatization, such as in the synthesis of amides or other esters.[6] The formation of benzoic acid from ethyl benzoate via alkaline hydrolysis is a standard procedure.[7]
Experimental Workflow: Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Protocol 2: Alkaline Hydrolysis
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 216.23 | 5.0 | 1.08 g | Starting material |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 | 400 mg | Base for hydrolysis |
| Ethanol (95%) | - | - | 20 mL | Co-solvent |
| Water | 18.02 | - | 10 mL | Solvent |
| Hydrochloric Acid (conc. HCl) | 36.46 | - | As needed | For acidification to pH ~2 |
Procedure:
-
In a round-bottom flask, dissolve this compound (5.0 mmol) in 95% ethanol (20 mL).
-
In a separate beaker, dissolve sodium hydroxide (10.0 mmol) in water (10 mL) and add this solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water (2 x 15 mL) to remove salts.
-
Dry the solid product, 2-(1H-pyrazol-1-yl)benzoic acid, in a vacuum oven. The product can be further purified by recrystallization if necessary.
Electrophilic Nitration
N-aryl pyrazoles can undergo electrophilic substitution on either the pyrazole ring or the N-aryl substituent. The regioselectivity is highly dependent on the reaction conditions, particularly the acidity of the medium.[8] In strongly acidic conditions, the pyrazole ring is protonated and deactivated, favoring substitution on the phenyl ring, typically at the para-position to the nitrogen linkage.[8] In less acidic media, substitution may occur at the C4-position of the pyrazole ring.[9]
Experimental Workflow: Nitration
Caption: Workflow for the nitration of this compound.
Protocol 3: Electrophilic Nitration
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 216.23 | 2.0 | 432 mg | Starting material |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | - | 5 mL | Solvent and catalyst |
| Nitric Acid (conc. HNO₃) | 63.01 | 2.2 | ~0.1 mL | Nitrating agent |
Procedure:
-
In a flask equipped with a magnetic stirrer, carefully add this compound (2.0 mmol) to concentrated sulfuric acid (4 mL) while cooling in an ice-salt bath to maintain the temperature at 0-5 °C. Stir until the solid is completely dissolved.
-
In a separate test tube, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.2 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the ester over 15-20 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (50 g) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product. The crude product may be a mixture of isomers and can be purified by recrystallization or column chromatography to separate the different nitro-substituted products. Characterization by NMR and MS is essential to determine the position of nitration.
References
- 1. Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]
- 6. chemimpex.com [chemimpex.com]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: Coupling Reactions of Ethyl 2-(1H-pyrazol-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl 2-(1H-pyrazol-1-YL)benzoate is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring attached to a benzoate moiety, presents multiple sites for functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures, particularly for the generation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides an overview of the principal coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—and outlines generalized protocols that can be adapted for this compound, based on established methodologies for similar substrates.
Note on Current Research:
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl and vinyl-aryl compounds. For this compound, this reaction would typically involve the coupling of a halogenated version of the molecule with a boronic acid or ester.
Hypothetical Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a halogenated pyrazolyl benzoate.
General Experimental Protocol (Adaptable for Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate):
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane/water.
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Similar Pyrazole Couplings:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | General Suzuki protocols |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 80-92 | General Suzuki protocols |
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.
Hypothetical Reaction Scheme:
Caption: Buchwald-Hartwig amination of a halogenated pyrazolyl benzoate.
General Experimental Protocol (Adaptable for Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate):
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv).
-
Reagent Addition: Add the halogenated this compound (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture with stirring at a temperature between 80 and 120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Quantitative Data for Similar Aryl Aminations:
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 12-24 | 75-90 | General Buchwald-Hartwig protocols[1][2] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 6-18 | 80-95 | General Buchwald-Hartwig protocols[1][2] |
III. Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This method is essential for the synthesis of enynes and arylalkynes.
Hypothetical Reaction Scheme:
Caption: Sonogashira coupling of a halogenated pyrazolyl benzoate.
General Experimental Protocol (Adaptable for Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate):
-
Reaction Setup: To a solution of the halogenated this compound (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Base Addition: Add an amine base, such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride.
-
Purification: Dry the organic phase, concentrate it, and purify the crude product by column chromatography.
Quantitative Data for Similar Aryl-Alkyne Couplings:
| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 2-12 | 80-95 | General Sonogashira protocols[3][4] |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 4-8 | 75-90 | General Sonogashira protocols[3][4] |
IV. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction is a key method for the vinylation of aryl groups.
Hypothetical Reaction Scheme:
Caption: Heck reaction of a halogenated pyrazolyl benzoate.
General Experimental Protocol (Adaptable for Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate):
-
Reaction Setup: In a pressure tube or a sealed vial, combine the halogenated this compound (1.0 equiv), the alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv). A phosphine ligand (e.g., P(o-tolyl)₃) may also be added.
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Conditions: Heat the sealed reaction vessel with stirring at a high temperature, typically between 100 and 140 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and remove the solvent in vacuo. Purify the product by column chromatography.
Quantitative Data for Similar Heck Reactions:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 120 | 12-24 | 70-85 | General Heck protocols[5][6] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 8-16 | 65-80 | General Heck protocols[5][6] |
The palladium-catalyzed cross-coupling reactions outlined above represent powerful synthetic tools that can likely be applied to this compound to generate a diverse range of derivatives. The provided protocols are generalized and will require optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature to achieve high yields and purity for this specific substrate. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their desired transformation.
References
- 1. Buy (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone (EVT-3157505) | 1286728-08-2 [evitachem.com]
- 2. CAS#:4445-81-2 | ethyl 4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoate | Chemsrc [chemsrc.com]
- 3. CAS#:866472-30-2 | Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | Chemsrc [chemsrc.com]
- 4. WO2004011460A2 - Pyrazolylbenzothiazole derivatives and their use as therapeutic agents - Google Patents [patents.google.com]
- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 2-(1H-pyrazol-1-YL)benzoate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds extensively explored in agrochemical research due to their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4] This document provides detailed application notes and experimental protocols relevant to the study of Ethyl 2-(1H-pyrazol-1-YL)benzoate and related pyrazole derivatives in an agrochemical context. While specific biological data for this compound is not extensively available in public literature, the provided protocols are based on established methodologies for evaluating analogous pyrazole-based compounds.
Potential Agrochemical Applications
Based on the activities of structurally related compounds, this compound holds potential in the following agrochemical areas:
-
Fungicide: Many pyrazole carboxamides are potent fungicides that act by inhibiting succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain.[3][5][6][7][8][9]
-
Herbicide: Certain pyrazole derivatives are effective herbicides, often targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][10][11][12][13]
-
Insecticide: Pyrazole amides have been developed as insecticides, with some acting as ryanodine receptor (RyR) modulators.[14][15]
Synthesis Protocols
Protocol 2.1: Synthesis of this compound
This protocol describes a plausible synthesis via a condensation reaction.
Materials:
-
Ethyl 2-hydrazinobenzoate hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of ethyl 2-hydrazinobenzoate hydrochloride (1 equivalent) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 equivalents).
-
Add glacial acetic acid (catalytic amount) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
dot
Caption: Synthetic workflow for this compound.
Biological Screening Protocols
The following are generalized protocols for assessing the potential fungicidal, herbicidal, and insecticidal activities of a test compound like this compound.
Protocol 3.1: In Vitro Antifungal Assay against Botrytis cinerea
This protocol uses a mycelial growth inhibition assay to determine fungicidal activity.[16][17][18]
Materials:
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the PDA to 45-50°C and add the test compound to achieve desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a solvent control (e.g., DMSO) and a negative control (no compound).
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
From the edge of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (test compound and controls).
-
Incubate the plates at 20-25°C in the dark.
-
Measure the diameter of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 value (the concentration that inhibits 50% of the mycelial growth) by probit analysis.
dot
Caption: Workflow for the in vitro antifungal assay.
Protocol 3.2: Pre-emergence Herbicidal Activity Screening
This protocol assesses the effect of the test compound on the germination and early growth of weed species.[19][20][21][22][23]
Materials:
-
Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots or trays filled with sterilized soil mix
-
Test compound formulated as a sprayable solution
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Fill pots or trays with soil mix and sow a predetermined number of seeds of each weed species at a uniform depth.
-
Apply the test compound evenly to the soil surface using a laboratory sprayer at various application rates (e.g., 100, 250, 500 g a.i./ha). Include a non-treated control and a commercial standard.
-
Water the pots/trays and place them in a greenhouse or growth chamber with appropriate temperature, light, and humidity for the test species.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
Harvest the above-ground biomass, dry it in an oven, and weigh to determine the biomass reduction compared to the non-treated control.
Protocol 3.3: Contact Insecticidal Assay against Aphids (Myzus persicae)
This protocol evaluates the contact toxicity of the test compound on aphids.[24][25][26][27][28]
Materials:
-
A healthy, synchronized culture of aphids (Myzus persicae)
-
Host plant leaves (e.g., cabbage, bell pepper)
-
Test compound dissolved in an appropriate solvent with a surfactant
-
Leaf-dip apparatus or a small beaker
-
Ventilated petri dishes lined with moist filter paper
-
Fine paintbrush
Procedure:
-
Prepare serial dilutions of the test compound in water containing a surfactant (e.g., 0.01% Tween-20).
-
Excise leaf discs from the host plant.
-
Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation. Allow the leaf discs to air dry. Prepare a control with solvent and surfactant only.
-
Place the treated leaf discs into the ventilated petri dishes.
-
Using a fine paintbrush, transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.
-
Incubate the petri dishes at 20-22°C with a 16:8 hour (light:dark) photoperiod.
-
Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded are considered dead.
-
Calculate the percentage mortality, correcting for control mortality using Abbott's formula.
-
Determine the LC50 value (the concentration that kills 50% of the test population) through probit analysis.
Potential Modes of Action & Signaling Pathways
While the specific mode of action for this compound is unconfirmed, related pyrazole agrochemicals act on specific molecular targets.
-
Succinate Dehydrogenase Inhibition (Fungicides): Pyrazole carboxamide fungicides bind to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.[5][6][8][9]
dot
Caption: Mode of action for SDHI fungicides.
-
HPPD Inhibition (Herbicides): Pyrazole-based HPPD inhibitors block the 4-hydroxyphenylpyruvate dioxygenase enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants. The depletion of plastoquinone indirectly inhibits carotenoid biosynthesis, leading to the photooxidation of chlorophyll and characteristic bleaching symptoms in susceptible weeds.[2][10][11][12][13]
dot
Caption: Mode of action for HPPD-inhibiting herbicides.
Quantitative Data Summary (Hypothetical)
As no specific data for this compound is available, the following table presents hypothetical data based on the performance of other pyrazole derivatives to illustrate how results should be presented.
| Compound ID | Target Organism | Assay Type | EC50 / LC50 (µg/mL) | Reference Compound | Reference EC50 / LC50 (µg/mL) |
| This compound | Botrytis cinerea | Mycelial Growth | Data not available | Carbendazim | 0.37[29] |
| This compound | Amaranthus retroflexus | Pre-emergence | Data not available | Mesotrione | - |
| This compound | Myzus persicae | Contact Toxicity | Data not available | Imidacloprid | - |
| Pyrazole Carboxamide 6j | Rhizoctonia cerealis | Mycelial Growth | 8.14[1] | Fluxapyroxad | 11.93[1] |
| Pyrazole Amide B5 | Arabidopsis thaliana HPPD | Enzyme Inhibition | 0.04 (IC50)[10] | Topramezone | 0.11 (IC50)[10] |
| Pyrazole-heterocyclic diamide | Mythimna separata | Larvicidal | Moderate activity[15] | - | - |
Disclaimer: The information provided in these application notes and protocols is intended for guidance in a research setting. Due to the limited publicly available data on this compound, the protocols and potential applications are based on the broader class of pyrazole derivatives. Researchers should conduct their own validation and optimization of these methods. Safety precautions appropriate for handling chemical compounds and biological organisms should be followed at all times.
References
- 1. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elib.bsu.by [elib.bsu.by]
- 6. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Antifungal Assay [bio-protocol.org]
- 17. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro evaluation of methods against Botrytis cinerea [scielo.org.mx]
- 19. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 20. grdc.com.au [grdc.com.au]
- 21. scielo.br [scielo.br]
- 22. scilit.com [scilit.com]
- 23. Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz [mdpi.com]
- 24. irac-online.org [irac-online.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. irac-online.org [irac-online.org]
- 28. noldus.com [noldus.com]
- 29. mdpi.com [mdpi.com]
Application Notes and Protocols: Screening the Biological Activity of Ethyl 2-(1H-pyrazol-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial biological screening of the novel compound, Ethyl 2-(1H-pyrazol-1-YL)benzoate. Based on the well-documented and diverse biological activities of pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, the following protocols outline standard assays to evaluate the potential therapeutic efficacy of this compound.
Anticancer Activity Screening
Many pyrazole derivatives have demonstrated potent anticancer properties by interfering with various cellular processes, including cell cycle progression and apoptosis. The following protocols are designed to assess the cytotoxic and mechanistic effects of this compound on cancer cell lines.
Protocol: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 1 x 10⁵ cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.05 | 0.06 | 84.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 50 | 0.25 | 0.02 | 20.0 |
| 100 | 0.10 | 0.01 | 8.0 |
| Doxorubicin (1 µM) | 0.15 | 0.02 | 12.0 |
Table 1: Hypothetical MTT assay results for this compound against MCF-7 cells.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for 24 hours. Harvest both treated and untreated cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Compound (IC50) | 20.1 | 25.3 | 54.6 |
| Nocodazole (Positive Control) | 10.8 | 15.1 | 74.1 |
Table 2: Hypothetical cell cycle analysis data.
Protocol: Apoptosis Assessment by Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to determine if the compound induces programmed cell death.
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for 24-48 hours. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add reaction buffer and the caspase-3 substrate.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Data Presentation:
| Treatment | Caspase-3 Activity (Absorbance at 405 nm) | Fold Increase vs. Control |
| Untreated Control | 0.15 | 1.0 |
| Vehicle Control | 0.16 | 1.07 |
| Compound (IC50) | 0.75 | 5.0 |
| Staurosporine (Positive Control) | 1.20 | 8.0 |
Table 3: Hypothetical caspase-3 activity results.
Anti-inflammatory Activity Screening
Pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This fluorometric assay determines the compound's ability to selectively inhibit COX-1 and COX-2 enzymes.
Materials:
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This compound
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COX-1 and COX-2 enzymes (ovine or human recombinant)
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Arachidonic acid (substrate)
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Fluorometric probe
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Assay buffer
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Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls
-
96-well black plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, and test compound.
-
Assay Reaction: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Immediately measure the fluorescence kinetics at an excitation of 535 nm and an emission of 587 nm for 10 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 85.4 | 5.2 | 16.4 |
| Celecoxib | >100 | 0.8 | >125 |
| Indomethacin | 2.5 | 4.1 | 0.61 |
Table 4: Hypothetical in vitro COX inhibition data.
Protocol: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss mice
-
This compound
-
1% Carrageenan solution in saline
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (vehicle control, positive control, and test compound groups).
-
Compound Administration: Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw of each animal. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| Test Compound (25 mg/kg) | 0.62 ± 0.04 | 27.1 |
| Test Compound (50 mg/kg) | 0.43 ± 0.03 | 49.4 |
| Indomethacin (10 mg/kg) | 0.35 ± 0.03 | 58.8 |
Table 5: Hypothetical results from the carrageenan-induced paw edema model.
Antimicrobial Activity Screening
The pyrazole scaffold is present in some antimicrobial agents. This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (Gram +) | 16 | 0.5 |
| B. subtilis (Gram +) | 32 | 0.25 |
| E. coli (Gram -) | >128 | 0.015 |
| P. aeruginosa (Gram -) | >128 | 1 |
Table 6: Hypothetical MIC values for this compound.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(1H-pyrazol-1-YL)benzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 2-(1H-pyrazol-1-YL)benzoate. The content is structured to address common issues encountered during the synthesis, offering detailed experimental protocols, troubleshooting advice, and quantitative data to guide your optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the copper-catalyzed N-arylation of pyrazole with an ethyl 2-halobenzoate (such as ethyl 2-iodobenzoate or ethyl 2-bromobenzoate). This reaction, often referred to as an Ullmann condensation or Ullmann-type coupling, forms the key carbon-nitrogen bond. Modern variations of this reaction utilize copper(I) salts, such as CuI, in combination with a diamine ligand to achieve high yields under milder conditions than traditional Ullmann reactions.[1][2]
Q2: I am observing a significant amount of starting material (ethyl 2-bromobenzoate) being converted to ethyl benzoate (hydrodehalogenation). What could be the cause and how can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in copper-catalyzed cross-coupling reactions. It can be caused by sources of hydrogen in the reaction mixture or instability of the catalyst. To minimize this, ensure you are using an anhydrous, deoxygenated solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen). The choice of base and ligand can also influence the extent of this side reaction. If the problem persists, consider using ethyl 2-iodobenzoate, which is generally more reactive and may favor the desired C-N coupling over hydrodehalogenation.
Q3: My reaction mixture turns black or a dark precipitate forms early on. Is this normal, and does it indicate reaction failure?
A3: The formation of a dark-colored solution or precipitate is common in Ullmann-type couplings and does not necessarily indicate a failed reaction. This can be due to the formation of finely divided copper(0) or copper oxide species from the decomposition of the copper catalyst. While a dark color is often observed in successful reactions, excessive precipitation early in the reaction could suggest catalyst instability. If the reaction stalls (as monitored by TLC or GC/MS), this could be a contributing factor.
Q4: What is the role of the diamine ligand in the reaction? Can the reaction be performed without a ligand?
A4: The diamine ligand (e.g., N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine) plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.[1] This leads to higher yields and allows the reaction to proceed at lower temperatures. While some "ligand-free" Ullmann couplings have been reported, they often require higher temperatures or specific solvent systems that may act as ligands. For the synthesis of this compound, using a diamine ligand is highly recommended for achieving good to excellent yields under relatively mild conditions.
Q5: How can I effectively purify the final product, this compound?
A5: Purification is typically achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. The exact ratio will depend on the polarity of any remaining starting materials or byproducts. After column chromatography, the product can be further purified by recrystallization, for example, from ethanol, to obtain a crystalline solid.[3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (oxidized CuI).2. Poor quality or wet solvent/reagents.3. Insufficient reaction temperature or time.4. Inappropriate choice of base. | 1. Use fresh, high-purity CuI. Consider adding the CuI under an inert atmosphere.2. Use anhydrous, deoxygenated solvent. Ensure pyrazole and the base are dry.3. Increase the reaction temperature in 10 °C increments (up to 120 °C) and monitor the reaction for up to 24 hours.4. Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. |
| Formation of Multiple Products | 1. Reaction with residual water leading to hydrolysis of the ethyl ester.2. Side reactions of the starting materials or product under the reaction conditions. | 1. Ensure all reagents and the solvent are anhydrous.2. Lower the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed. |
| Difficulty in Isolating the Product | 1. Emulsion formation during aqueous workup.2. Product is an oil and does not solidify. | 1. Add brine to the aqueous layer to break up emulsions.2. After column chromatography, try dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, hexane) and then cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also help. |
| Inconsistent Yields | 1. Variability in the quality of reagents (especially CuI and base).2. Inconsistent reaction setup (e.g., exposure to air/moisture). | 1. Use reagents from a reliable source and store them properly.2. Ensure a consistent and rigorous inert atmosphere technique for each reaction. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the expected impact of key reaction parameters on the yield of this compound based on literature for similar copper-catalyzed N-arylation reactions.
Table 1: Effect of Base on Product Yield
| Base | Expected Relative Yield | Comments |
| K₂CO₃ | Moderate to Good | A commonly used and effective base. |
| K₃PO₄ | Good to Excellent | Often provides higher yields than K₂CO₃. |
| Cs₂CO₃ | Good to Excellent | A strong base that is often very effective but more expensive. |
| NaOH | Moderate | Can be effective, but may lead to more side reactions.[4] |
| Et₃N | Low | Generally not a strong enough base for this transformation. |
Table 2: Effect of Solvent on Product Yield
| Solvent | Expected Relative Yield | Comments |
| Dioxane | Good to Excellent | A common and effective solvent for Ullmann couplings. |
| Toluene | Good | A good alternative to dioxane. |
| DMF | Moderate to Good | Can be effective, but may be harder to remove and can decompose at high temperatures. |
| DMSO | Moderate to Good | A highly polar solvent that can promote the reaction, but can also lead to side reactions and is difficult to remove. |
| Acetonitrile | Moderate | Can be effective, particularly with certain ligands. |
Table 3: Effect of Temperature and Time on Product Yield
| Temperature (°C) | Time (h) | Expected Relative Yield | Comments |
| 80 | 24 | Moderate | The reaction may be slow and may not go to completion. |
| 100-110 | 18-24 | Good to Excellent | Generally considered the optimal temperature range for these reactions. |
| 120 | 12-18 | Good | Higher temperatures can speed up the reaction but may also increase byproduct formation. |
| >120 | <12 | Moderate to Good | Risk of decomposition of starting materials, product, and solvent increases. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the general procedure for copper-diamine-catalyzed N-arylation of pyrazoles developed by Buchwald and coworkers.[1]
Reagents:
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Ethyl 2-bromobenzoate (1.0 equiv)
-
Pyrazole (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N'-Dimethylethylenediamine (0.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a dry Schlenk flask, add K₃PO₄ (2.0 equiv) and CuI (0.1 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add pyrazole (1.2 equiv).
-
Add anhydrous dioxane via syringe.
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Add N,N'-dimethylethylenediamine (0.2 equiv) and ethyl 2-bromobenzoate (1.0 equiv) via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
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Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)benzoate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and monitoring the stability of Ethyl 2-(1H-pyrazol-1-YL)benzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily hydrolysis of the ethyl ester functional group. Other contributing factors include exposure to light (photodegradation) and strong oxidizing agents. The pyrazole ring is generally stable but can be susceptible to degradation under harsh conditions.
Q2: What are the expected degradation products of this compound?
A2: The most likely degradation product is 2-(1H-pyrazol-1-yl)benzoic acid, formed through the hydrolysis of the ethyl ester. Under photolytic conditions, various other degradation products could be formed, potentially involving the pyrazole or benzoate ring.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and light.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for separating and quantifying this compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Troubleshooting Guide
Q: My experimental results are inconsistent. Could this be due to the instability of this compound?
A: Yes, inconsistent results can be a sign of compound degradation. The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in your reaction mixture or even by residual moisture in your solvents.
-
Troubleshooting Steps:
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Solvent Purity: Ensure you are using dry solvents. Moisture can lead to hydrolysis of the ester.
-
pH Control: If your experimental conditions involve acidic or basic reagents, consider if they could be promoting hydrolysis. Buffer your reaction medium if possible.
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Fresh Solutions: Prepare solutions of this compound fresh before use, especially if they are in protic or aqueous-based solvents.
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Control Experiment: Run a control experiment where the compound is incubated in your reaction solvent under the same conditions but without other reagents to assess its stability in the medium.
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Q: I am observing a new peak in my chromatogram when analyzing my reaction mixture. How can I determine if it is a degradation product?
A: The appearance of a new, growing peak over time, with a corresponding decrease in the peak area of the parent compound, is a strong indication of degradation.
-
Troubleshooting Steps:
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Forced Degradation Study: Perform a forced degradation study (see protocols below) to intentionally degrade the compound. Compare the retention time of the new peak in your experiment with the peaks of the degradation products generated in the stress studies.
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LC-MS Analysis: Use LC-MS to determine the mass of the new peak. If it corresponds to the mass of a potential degradation product (e.g., 2-(1H-pyrazol-1-yl)benzoic acid), it is likely a degradant.
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Peak Purity Analysis: Use a diode array detector (DAD) with your HPLC to check the peak purity of your this compound peak. Peak impurity can indicate the presence of co-eluting degradation products.
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Quantitative Data on Stability
| Stress Condition | Temperature (°C) | Duration (hours) | Analyte Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 60 | 24 | User-defined | 2-(1H-pyrazol-1-yl)benzoic acid |
| 0.1 M NaOH | 40 | 8 | User-defined | 2-(1H-pyrazol-1-yl)benzoic acid |
| 3% H₂O₂ | 25 | 24 | User-defined | Oxidative adducts |
| Photolytic (UV light) | 25 | 48 | User-defined | Photodegradants |
| Thermal (Dry Heat) | 80 | 72 | User-defined | Minimal degradation expected |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
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Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
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Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C for acidic and neutral, 40°C for basic conditions).
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Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Stability Assessment
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent.
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Stress Condition: Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature, protected from light.
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Sampling and Analysis: Withdraw and analyze samples at regular intervals as described in the hydrolytic stability protocol.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare a solution of the compound at a known concentration. Place the solution in a photostable, transparent container.
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Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
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Incubation: Maintain the samples at a constant temperature.
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Sampling and Analysis: Analyze the exposed and control samples at appropriate time points using HPLC.
Visualizations
Caption: A general experimental workflow for conducting forced degradation studies.
Caption: Potential hydrolytic degradation pathway of this compound.
References
Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)benzoate NMR Spectrum Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectrum of Ethyl 2-(1H-pyrazol-1-YL)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts and multiplicities for this compound?
A1: The expected proton NMR spectrum will show signals for the ethyl group protons and the aromatic protons from both the benzoate and pyrazole rings. Due to the ortho-substitution on the benzoate ring, the aromatic signals may exhibit complex splitting patterns. The pyrazole protons will also have characteristic shifts and couplings. Refer to the data table below for approximate chemical shift values and expected multiplicities.
Q2: I am observing broad signals in the aromatic region. What could be the cause?
A2: Broadening of aromatic signals can be due to several factors:
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Intermediate Rotational Freedom: Restricted rotation around the C-N bond connecting the pyrazole and benzoate rings on the NMR timescale can lead to signal broadening.
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Sample Viscosity: A highly concentrated sample can result in increased viscosity and broader lines. Try diluting your sample.
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Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening. Ensure your glassware is scrupulously clean and use high-purity solvents.
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Unresolved Complex Coupling: The ortho-substitution pattern can lead to complex, overlapping multiplets that may appear as a broad signal. Higher field strength NMR instruments can often resolve these complexities.
Q3: The integration of my ethyl group signals (the quartet and triplet) is not in the expected 2:3 ratio. Why might this be?
A3: An incorrect integration ratio for the ethyl group can be due to:
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Incomplete Relaxation: The quartet and triplet may have different relaxation times (T1). Ensure a sufficient relaxation delay (d1) is used during NMR acquisition. A longer delay (e.g., 5 times the longest T1) will allow for complete relaxation and more accurate integration.
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Phasing Errors: Improper phasing of the spectrum can lead to integration inaccuracies. Carefully re-phase the spectrum to ensure the baseline is flat.
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Presence of Impurities: An impurity signal overlapping with either the quartet or the triplet will alter the integration.
Q4: I see unexpected peaks in my spectrum. How can I identify the impurities?
A4: Unexpected peaks are often due to residual solvents or starting materials.
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Residual Solvents: Compare the chemical shifts of the unknown peaks with a standard table of common NMR solvent impurities. For example, residual ethyl acetate will show a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.
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Starting Materials: Check the NMR spectra of your starting materials (e.g., ethyl 2-aminobenzoate and pyrazole) to see if any of the impurity peaks correspond to unreacted reagents.
-
Side Products: Consider the possibility of side reactions. For instance, N-alkylation of the pyrazole at the other nitrogen atom could lead to a regioisomeric product with a different NMR spectrum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the sample concentration if possible. Increase the number of scans. |
| Incorrect receiver gain. | Optimize the receiver gain during acquisition. | |
| Broad or Distorted Peak Shapes | Poor shimming. | Re-shim the magnet to improve field homogeneity. |
| Sample not at thermal equilibrium. | Allow the sample to equilibrate in the magnet for several minutes before acquisition. | |
| Overlapping Aromatic Signals | Insufficient magnetic field strength. | Use a higher field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion. |
| Consider 2D NMR experiments like COSY or HSQC to resolve overlapping signals and confirm proton-proton and proton-carbon correlations. | ||
| Incorrect Chemical Shifts | Incorrect referencing. | Re-reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). |
| Solvent effects. | Note that chemical shifts can vary slightly depending on the solvent used. Ensure consistency in the solvent for comparison. |
Predicted Quantitative NMR Data
The following table summarizes the predicted 1H and 13C NMR data for this compound. Please note that actual chemical shifts may vary depending on the solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | ~14 |
| Ethyl -CH₂ | ~4.3-4.4 | Quartet (q) | ~61 |
| Pyrazole H-4 | ~6.4-6.5 | Triplet (t) or dd | ~107 |
| Pyrazole H-3 | ~7.7-7.8 | Doublet (d) | ~141 |
| Pyrazole H-5 | ~7.9-8.0 | Doublet (d) | ~130 |
| Benzoate Aromatic CH | ~7.3-7.8 | Multiplet (m) | ~128-133 |
| Benzoate C=O | - | - | ~166 |
| Benzoate C-1 | - | - | ~130-132 |
| Benzoate C-2 | - | - | ~135-137 |
Experimental Protocol: 1H NMR Spectroscopy
A general protocol for acquiring a 1H NMR spectrum of this compound is as follows:
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.
-
-
NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
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-
Acquisition Parameters:
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
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Set the number of scans (e.g., 8 or 16 for a routine spectrum). More scans will be needed for dilute samples.
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Use a pulse angle of 90 degrees.
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Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between pulses. For accurate integration, a longer delay may be necessary.
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The acquisition time is typically 2-4 seconds.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum to ensure all peaks are in the positive absorptive mode and the baseline is flat.
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Calibrate the chemical shift scale by referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
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Integrate the peaks to determine the relative number of protons for each signal.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
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Troubleshooting Workflow
Caption: A flowchart for troubleshooting common NMR spectroscopy issues.
Technical Support Center: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a key intermediate in pharmaceutical and materials science research. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the copper-catalyzed N-arylation of pyrazole with an ethyl 2-halobenzoate (iodide or bromide), commonly known as the Ullmann condensation or Ullmann-type reaction. This reaction typically involves a copper(I) salt (e.g., CuI) as the catalyst, a ligand to stabilize the copper complex, a base, and a suitable solvent.[1][2]
Q2: Which aryl halide is preferred for this reaction, ethyl 2-iodobenzoate or ethyl 2-bromobenzoate?
A2: Aryl iodides are generally more reactive than aryl bromides in Ullmann-type couplings and often lead to higher yields under milder conditions.[1] However, aryl bromides can also be used, sometimes requiring higher temperatures or more active catalytic systems. The choice may also depend on the commercial availability and cost of the starting materials.
Q3: What are the typical catalysts, ligands, and bases used in this reaction?
A3:
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Catalysts: Copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are the most common catalysts. Elemental copper powder can also be used, sometimes requiring activation.
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Ligands: Bidentate nitrogen-based ligands, such as diamines (e.g., N,N'-dimethylethylenediamine), phenanthrolines, and amino acids like L-proline, have been shown to be effective in improving reaction rates and yields.[2]
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Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used to deprotonate the pyrazole. The choice of base can significantly impact the reaction outcome.
Q4: Can this reaction be performed without a ligand?
A4: While ligand-free protocols for copper-catalyzed N-arylations exist, the use of a ligand is generally recommended, especially when dealing with sterically hindered substrates like ethyl 2-halobenzoate. Ligands can accelerate the reaction, allowing for lower reaction temperatures and catalyst loadings, and can improve yields.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Inefficient Base: The base may not be strong enough to deprotonate the pyrazole effectively, or it may have poor solubility in the reaction solvent. 3. Steric Hindrance: The ortho-ester group on the aryl halide presents significant steric hindrance, slowing down the reaction. 4. Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy, especially with less reactive aryl bromides. | 1. Use fresh, high-purity CuI or Cu₂O. Consider adding a reducing agent like ascorbic acid to keep the copper in the +1 oxidation state. 2. Switch to a stronger or more soluble base. Cs₂CO₃ is often more effective than K₂CO₃. Ensure the base is finely powdered and dry. 3. Increase the catalyst and/or ligand loading. Screen different ligands; bidentate ligands like N,N'-dimethylethylenediamine are often effective for hindered substrates. 4. Increase the reaction temperature, typically in the range of 110-140 °C, especially when using ethyl 2-bromobenzoate. Monitor for potential decomposition of starting materials or product. |
| Formation of Side Products | 1. Hydrolysis of the Ester: The basic reaction conditions and presence of trace water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3] 2. Homocoupling of Aryl Halide: The aryl halide can react with itself to form a biaryl byproduct. 3. Dehalogenation: Reduction of the aryl halide can lead to the formation of ethyl benzoate. | 1. Use anhydrous solvents and reagents. Dry the pyrazole and base before use. Consider using a non-protic solvent. 2. This is often favored at higher temperatures. Try to run the reaction at the lowest effective temperature. The choice of ligand can also influence the extent of homocoupling. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. |
| Incomplete Consumption of Starting Materials | 1. Insufficient Reaction Time: The reaction may be slow due to steric hindrance or suboptimal conditions. 2. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. | 1. Monitor the reaction progress by TLC or GC/LC-MS and extend the reaction time if necessary. 2. Higher catalyst loading might be required. In some cases, the slow addition of the catalyst or the use of a more robust ligand can help maintain catalytic activity. |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Pyrazole
This protocol is a general starting point and may require optimization for the specific synthesis of this compound.
Materials:
-
Pyrazole
-
Ethyl 2-iodobenzoate or Ethyl 2-bromobenzoate
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (ligand)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (finely powdered and dried)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add pyrazole (1.2 - 1.5 equivalents), the base (2.0 equivalents), and the copper catalyst (5-10 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., Nitrogen or Argon).
-
Add the anhydrous solvent via syringe, followed by the ligand (10-20 mol%).
-
Add the ethyl 2-halobenzoate (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of N-arylated pyrazoles, based on general findings for Ullmann-type reactions. Specific yields for this compound will vary and require experimental determination.
| Parameter | Variation | General Effect on Yield | Notes |
| Aryl Halide | Iodide vs. Bromide | Iodide > Bromide | Aryl iodides are more reactive and generally give higher yields at lower temperatures. |
| Catalyst | CuI, Cu₂O | Generally effective | CuI is most commonly used. |
| Ligand | None vs. Diamine vs. L-proline | Ligand > None | Diamine ligands are often effective for sterically hindered substrates. L-proline is a cost-effective and efficient alternative. |
| Base | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ ≥ K₂CO₃ | Cesium carbonate is more soluble and often more effective, but also more expensive. |
| Solvent | Toluene, Dioxane, DMF | Varies | The choice of solvent can influence reaction rate and solubility of reagents. DMF is a polar aprotic solvent that can often facilitate these reactions. |
| Temperature | 80 - 140 °C | Higher temperature generally increases reaction rate | Higher temperatures can also lead to side reactions and decomposition. The optimal temperature needs to be determined experimentally. |
Visualizations
Experimental Workflow
References
Addressing solubility issues of Ethyl 2-(1H-pyrazol-1-YL)benzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering solubility challenges with Ethyl 2-(1H-pyrazol-1-YL)benzoate. Given the limited publicly available data for this specific molecule, the protocols and advice provided are based on established principles for addressing solubility issues of poorly water-soluble, weakly basic organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: While specific experimental data for this compound is scarce, its chemical structure allows for several predictions. The molecule contains a benzoate ester group and a pyrazole ring, making it a predominantly non-polar organic compound. The parent compound, ethyl benzoate, is almost insoluble in water.[1][2][3] Therefore, this compound is expected to have very low aqueous solubility. However, the nitrogen atoms in the pyrazole ring can act as weak bases, suggesting that the compound's solubility may increase in acidic pH environments due to protonation.[4][5] It is expected to be miscible with most organic solvents.[1][3]
Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
A2: Absolutely. Poor aqueous solubility is a major cause of inconsistent assay results. If the compound precipitates from the assay medium, the actual concentration in solution will be lower and more variable than the nominal concentration. This can lead to underestimation of potency, poor reproducibility, and false negatives. It is crucial to determine the solubility limit in your specific assay buffer before conducting experiments.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6][7] Precipitation is monitored over a short period. This method is high-throughput and mimics the conditions of many in vitro assays where a DMSO stock is used.[7]
-
Thermodynamic (or Equilibrium) Solubility is the saturation concentration of the compound in a solvent after an extended incubation period (typically 24-48 hours) ensures equilibrium is reached between the dissolved and solid states.[6][8] This is a more accurate measure of a compound's true solubility.
For initial screening and troubleshooting assays, kinetic solubility is often sufficient.[7] For formulation and pre-clinical development, thermodynamic solubility is critical.
Q4: Are there common formulation strategies to improve the solubility of compounds like this?
A4: Yes, several techniques are widely used to enhance the solubility of poorly soluble drugs.[9][10][11] These include:
-
pH Adjustment: Using acidic buffers to protonate the molecule and form a more soluble salt.[]
-
Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene glycol) to the aqueous medium to increase the drug's solubility.[13][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the host molecule's cavity, enhancing its apparent solubility in water.[15][16][17][18][19]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid compound, which can improve the dissolution rate.[10][20]
Troubleshooting Guide
Issue 1: My compound is precipitating out of my aqueous buffer during experiments.
This is a classic sign of exceeding the compound's aqueous solubility limit.
Workflow for Addressing Precipitation:
Caption: Workflow for troubleshooting compound precipitation.
Detailed Steps:
-
Quantify the Problem: First, determine the kinetic solubility of this compound in your exact experimental buffer using the protocol below.
-
Compare and Decide: Compare the measured solubility to the highest concentration required for your experiment. If your required concentration is above the solubility limit, you must modify your formulation.
-
Implement a Solution: Choose a solubilization strategy. For this compound, pH adjustment or the use of co-solvents are excellent starting points.
Issue 2: How do I choose the right solubilization method?
The choice depends on the experimental context, especially the tolerance of your biological system (e.g., cells, enzymes) to pH changes or organic solvents.
Decision Tree for Method Selection:
Caption: Decision logic for selecting a suitable solubilization method.
Data Presentation & Experimental Protocols
Table 1: Illustrative Solubility Data for this compound
This table presents hypothetical data for illustrative purposes to guide your experimental data logging.
| Solvent System | Solubility Type | Measured Solubility (µg/mL) | Fold Increase (vs. PBS) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermodynamic | 0.5 | 1.0x | Shake-Flask |
| Acetate Buffer, pH 5.0 | Thermodynamic | 25.0 | 50x | Shake-Flask |
| PBS pH 7.4 + 5% Ethanol | Thermodynamic | 15.0 | 30x | Shake-Flask |
| PBS pH 7.4 + 2% Hydroxypropyl-β-Cyclodextrin | Thermodynamic | 50.0 | 100x | Shake-Flask |
| PBS, pH 7.4 (from 10 mM DMSO stock) | Kinetic | 8.0 | 16x | Nephelometry |
Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method measures the equilibrium solubility of a compound.[8]
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4). Ensure undissolved solid is clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator, agitating at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant.
-
Separation: Filter the supernatant through a 0.22 µm PVDF filter to remove any remaining undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Protocol 2: pH-Dependent Solubility Profile
This protocol helps determine if the compound's solubility is affected by pH, which is likely for a molecule with a pyrazole ring.[4][21][22]
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.8, 7.4, 8.0).
-
Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in parallel for each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the buffer pH. A significant increase in solubility at lower pH values confirms weakly basic character.
Protocol 3: Solubility Enhancement with Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.[][14]
Methodology:
-
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).
-
Solution Preparation: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Solubility Measurement: Determine the thermodynamic solubility of your compound in each co-solvent mixture using the Shake-Flask Method (Protocol 1).
-
Analysis and Selection: Plot solubility against the co-solvent concentration. Select the lowest concentration of co-solvent that achieves the desired solubility while minimizing potential toxicity to your experimental system. Always run a vehicle control in your biological assays to ensure the co-solvent itself has no effect.
References
- 1. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]
- 2. Ethyl benzoate | 93-89-0 [chemicalbook.com]
- 3. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. ijpbr.in [ijpbr.in]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. Co-solvency: Significance and symbolism [wisdomlib.org]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective [mdpi.com]
- 19. scienceasia.org [scienceasia.org]
- 20. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 21. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Preventing degradation of pyrazole compounds during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of pyrazole compounds during their synthesis.
Troubleshooting Guides
This section addresses common issues encountered during pyrazole synthesis, offering potential causes and solutions.
Issue 1: Low Yield or No Product Formation
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require cooling (e.g., to 15°C) to control exothermic processes, while others may need heating or reflux to proceed.[1][2][3] A temperature-controlled study showed that yields can vary significantly between room temperature and 95°C.[3] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of N-methylpyrazoles, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can improve regioselectivity and yield compared to standard ethanol.[4] |
| Highly Reactive or Unstable Reagents | Hydrazine hydrate can react violently.[1][2] Using hydrazine sulfate in an aqueous alkali solution can be a safer alternative.[1][2] For sensitive substrates, consider using a protected form of hydrazine. |
| Poor Quality Starting Materials | Ensure the purity of starting materials, such as 1,3-dicarbonyl compounds and hydrazines. Impurities can lead to side reactions and lower yields. |
| Atmospheric Moisture or Oxygen | Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive intermediates. |
Issue 2: Formation of Multiple Products (e.g., Regioisomers)
The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of a mixture of regioisomers.
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol in Knorr Synthesis | The classical Knorr synthesis often provides poor regioselectivity.[5] To favor the formation of one regioisomer, consider the following: • Solvent Choice: Use of fluorinated alcohols can dramatically increase regioselectivity.[4] • Use of β-enaminones: These surrogates of 1,3-dicarbonyls can provide better regiocontrol.[5] • Catalyst: Employing a Lewis acid catalyst like BF3 can help direct the reaction.[6] |
| Tautomerization | Pyrazoles can exist in different tautomeric forms, which may complicate characterization. The use of protecting groups on the pyrazole nitrogen can prevent tautomerization. |
Issue 3: Reaction Mixture Turns Dark or Forms a Tar
| Potential Cause | Recommended Solution |
| Decomposition of Hydrazine | Phenylhydrazine, in particular, can decompose, leading to colored impurities.[7] It is advisable to use freshly distilled or high-purity hydrazine. Running the reaction at a lower temperature may also mitigate decomposition. |
| Side Reactions | Unwanted side reactions can lead to the formation of polymeric or tarry materials, especially at high temperatures.[8] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Air Oxidation | Some intermediates or products may be sensitive to air oxidation. Performing the reaction under an inert atmosphere can prevent this. |
Issue 4: Difficulty in Product Purification
| Purification Challenge | Recommended Solution |
| Separating Regioisomers | If regioisomers are formed, their separation can be challenging. Careful column chromatography is often required. Sometimes, fractional crystallization can be effective if the isomers have significantly different solubilities. |
| Removal of Hydrazine Byproducts | Acid-base extraction can be used to remove unreacted hydrazine and its salts. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, try trituration with a non-polar solvent like hexane to induce solidification. If that fails, purification by column chromatography may be necessary. For basic pyrazole compounds that are difficult to purify on silica gel, the silica can be deactivated with triethylamine.[9] Alternatively, reverse-phase (C-18) chromatography can be employed.[9] |
| Recrystallization Issues | Finding a suitable recrystallization solvent is key.[10] Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[9][11] Forcing crystallization by adding a "bad" solvent dropwise to a solution of the compound in a "good" solvent at an elevated temperature is a common technique.[9][11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of degradation in pyrazole synthesis?
A common degradation pathway is ring opening, which can occur under the influence of a strong base.[12] In this process, deprotonation at the C3 position can lead to the cleavage of the pyrazole ring.[12] Another frequent issue is the formation of hard-to-separate regioisomers when using unsymmetrical starting materials in reactions like the Knorr synthesis.[5][13]
Q2: How can I protect the NH group of the pyrazole ring during synthesis?
Protecting the NH group is a crucial strategy to prevent unwanted side reactions. The choice of protecting group depends on the subsequent reaction conditions.
| Protecting Group | Introduction | Removal | Stability |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like DIPEA and a catalyst like DMAP.[14] A green method using PEG-400 has also been reported.[14][15] | Can be removed with NaBH₄ in ethanol, which selectively cleaves the N-Boc group of imidazoles and pyrazoles while leaving other Boc-protected amines intact.[16][17] | Thermally and hydrolytically unstable under certain conditions.[18] |
| THP (Tetrahydropyranyl) | Reaction with dihydropyran under acidic catalysis. This is a cheap and effective option. | Acid-catalyzed hydrolysis. | Resistant to strongly basic conditions.[4] |
| Phenylsulfonyl (PhSO₂) | Reaction with phenylsulfonyl chloride. | Requires harsh conditions for cleavage. | Stable to a wide range of conditions. |
Q3: How do I monitor the progress of my pyrazole synthesis reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[19][20][21] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can be achieved using a UV lamp or an iodine chamber.[19][21] For more detailed analysis, ¹H NMR spectroscopy can be used to monitor the reaction in situ.[22]
Q4: What are the key considerations for the Knorr pyrazole synthesis?
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[23][24] Key considerations include:
-
Regioselectivity: With unsymmetrical dicarbonyls, a mixture of pyrazole regioisomers can be formed.[5]
-
Reaction Conditions: The reaction is often catalyzed by an acid and can be exothermic. Controlling the temperature is important to avoid side reactions.[1][25]
-
Hydrazine Source: Hydrazine hydrate is highly reactive, and reactions can sometimes be violent.[1][2] Hydrazine salts (e.g., hydrochloride or sulfate) are often used as a safer alternative.[1][2]
Q5: Can I purify my pyrazole compound without using column chromatography?
Yes, several methods can be employed for purification without resorting to chromatography:
-
Recrystallization: This is the most common method for purifying solid pyrazole compounds.[10] A suitable solvent or solvent mixture should be chosen where the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures.[10]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous solution and extracting it with an organic solvent.[9] A patented method describes purification by forming acid addition salts and crystallizing them.[26][27]
-
Distillation: For liquid pyrazoles, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole [1][2]
This protocol is based on the reaction of acetylacetone with hydrazine sulfate.
Materials:
-
Hydrazine sulfate (0.50 mole)
-
10% Sodium hydroxide solution
-
Acetylacetone (0.50 mole)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring over about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40 ml portions of ether.
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.
-
For further purification, the product can be recrystallized from petroleum ether.
Yield: 77-81%; Melting Point: 107-108°C.
Protocol 2: Boc Protection of a Pyrazole [14]
This protocol describes a general method for the N-Boc protection of a pyrazole.
Materials:
-
Substituted pyrazole (1 mmol)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1 mmol)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)
Procedure:
-
Dissolve the substituted pyrazole (1 mmol) in dichloromethane in a round-bottom flask with stirring.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1 mmol) and a catalytic amount of DMAP to the solution.
-
After 15 minutes, add (Boc)₂O (1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of 3,5-dimethylpyrazole.
Caption: Troubleshooting logic for addressing low yields in pyrazole synthesis.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. reddit.com [reddit.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. rsc.org [rsc.org]
- 20. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 21. rsc.org [rsc.org]
- 22. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jk-sci.com [jk-sci.com]
- 24. name-reaction.com [name-reaction.com]
- 25. chemhelpasap.com [chemhelpasap.com]
- 26. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 27. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting the reaction mechanism of pyrazole formation
Technical Support Center: Pyrazole Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the reaction mechanism of pyrazole formation, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for pyrazole synthesis?
The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] The reaction proceeds through the following key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1][3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[3]
The overall mechanism is illustrated in the diagram below.
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
Potential causes include the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[4][5] For instance, using an excess of hydrazine (around 2 equivalents) can sometimes improve yields when the dicarbonyl is the limiting reagent.[6]
The following workflow can guide your troubleshooting process.
Summary of Conditions Affecting Yield
| Factor | Observation | Recommendation | Reference |
|---|---|---|---|
| Catalyst | Absence of a catalyst can lead to no reaction. | Use of a Lewis acid catalyst like LiClO₄ or a Brønsted acid like acetic acid can promote the reaction. | [7],[3] |
| Solvent | Conventional solvents like acetonitrile or DMSO may result in poor yields under certain conditions. | Ethanol, propanol, or DMF are commonly effective solvents. | [8],[3] |
| Base | The choice of base can significantly impact yield, with some bases leading to poor results. | For reactions involving tosylhydrazones, DBU has been shown to be effective, whereas NEt₃ or Cs₂CO₃ may result in lower yields. | [9] |
| Temperature | Increasing temperature can improve yield up to an optimal point, after which degradation may occur. | For silver-catalyzed reactions, increasing temperature from ambient to 60 °C improved yield, but further increases were detrimental. |[9] |
Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
Formation of regioisomeric mixtures is a significant challenge when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines.[7][10] The initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two different products that can be difficult to separate.
Controlling regioselectivity often involves modifying the electronic or steric properties of the substrates or changing the solvent.[11]
Strategies to Control Regioselectivity:
-
Substrate Control: Introduce significant steric bulk or strong electron-withdrawing/donating groups on one side of the 1,3-dicarbonyl to favor attack at a specific carbonyl.[11]
-
Solvent Choice: The use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[10][12]
Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Regioisomeric Ratio (A:B) | Reference |
|---|---|---|---|---|
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol (EtOH) | 1 : 1.1 | [10] |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 1 : 14 | [10] |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Hexafluoroisopropanol (HFIP) | > 1 : 50 |[10] |
Q4: My reaction mixture is turning dark yellow/red and forming many impurities. What is causing this and how can I prevent it?
Discoloration and the formation of impurities are often linked to the stability of the hydrazine reagent and potential side reactions.[5] Phenylhydrazine, in particular, can be prone to oxidation and decomposition, which can generate colored byproducts.
Potential Causes and Solutions:
-
Hydrazine Decomposition: Hydrazines can be sensitive to air and light. Ensure you are using fresh, high-purity hydrazine. If using a salt like phenylhydrazine HCl, it may be more stable. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.
-
Side Reactions: The formation of side products like imines from the reaction of amines with dicarbonyls can occur.[4]
-
Reaction Temperature: Excessive heat can accelerate the decomposition of sensitive reagents and promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Some preparations are successful even at room temperature.[5]
-
Purification: If impurity formation is unavoidable, ensure a robust purification method is in place. Recrystallization or column chromatography may be necessary to isolate the clean pyrazole product.[13]
Experimental Protocols
Representative Protocol: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole
This protocol is a generalized procedure based on common laboratory preparations for the Knorr pyrazole synthesis.[3][13]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
-
Hexanes (for washing/recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask or a suitable reaction vial equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (1 eq.) and 1-propanol.
-
Reagent Addition: Add hydrazine hydrate (2 eq.) to the mixture, followed by the catalytic amount of glacial acetic acid.
-
Heating: Heat the reaction mixture to approximately 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC), using the starting ethyl benzoylacetate as a reference. A typical mobile phase is 30% ethyl acetate/70% hexanes.[3]
-
Reaction Monitoring: The reaction is typically complete within 1-2 hours. Continue heating until TLC analysis shows complete consumption of the starting ketoester.
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat source. While the solution is still hot, slowly add deionized water with stirring. The pyrazole product should precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove non-polar impurities. Allow the product to air dry or dry in a desiccator.
-
Characterization: Determine the mass and percent yield of the product. Characterize the final product by determining its melting point and acquiring NMR spectra.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pyrazole - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
Challenges in the scale-up of Ethyl 2-(1H-pyrazol-1-YL)benzoate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 2-(1H-pyrazol-1-YL)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation or a modified version of it. This reaction involves the coupling of pyrazole with an ethyl 2-halobenzoate (typically ethyl 2-iodobenzoate or ethyl 2-bromobenzoate) in the presence of a copper catalyst, a base, and often a ligand.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
Pyrazole: The nitrogen heterocycle that will be N-arylated.
-
Ethyl 2-halobenzoate: The aryl halide, with ethyl 2-iodobenzoate and ethyl 2-bromobenzoate being common choices. Iodides are generally more reactive than bromides.
-
Copper Catalyst: Copper(I) salts such as copper(I) iodide (CuI) are frequently used.
-
Base: A base is required to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Ligand: While not always necessary, a ligand can significantly improve reaction efficiency and allow for milder reaction conditions. Diamine-based ligands are often effective.[1]
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are commonly employed.
Q3: What are the major challenges encountered during the scale-up of this production?
A3: Scaling up the synthesis of this compound can present several challenges:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions can be difficult to control on a larger scale, potentially leading to side reactions or safety hazards.
-
Catalyst Efficiency and Removal: Ensuring efficient mixing of the heterogeneous catalyst and its subsequent removal from the product can be more complex in large reactors.
-
Purification: The removal of copper residues and byproducts often requires column chromatography, which can be inefficient and costly at an industrial scale. Developing alternative purification methods like crystallization or salt formation is crucial.
-
Byproduct Formation: Side reactions such as dehalogenation of the ethyl 2-halobenzoate or the formation of regioisomers can become more pronounced at scale.
Q4: How can the final product be purified effectively?
A4: On a laboratory scale, the most common purification method is silica gel column chromatography. For larger scales, alternative methods should be explored to improve efficiency and reduce costs. These can include:
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: Although the pyrazole nitrogen is weakly basic, it may be possible to perform an acid wash to remove certain impurities.
-
Formation of Acid Addition Salts: Pyrazoles can form salts with strong acids. This can be a strategy for purification, where the salt is precipitated, filtered, and then neutralized to recover the pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use fresh, high-purity copper(I) iodide. - Consider pre-activating the copper catalyst. |
| 2. Insufficiently strong base. | - Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| 3. Low reaction temperature. | - Gradually increase the reaction temperature, monitoring for byproduct formation. | |
| 4. Poor quality of reagents or solvents. | - Ensure all reagents are pure and solvents are anhydrous. | |
| 5. Presence of oxygen. | - Degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Byproducts (e.g., dehalogenated starting material) | 1. High reaction temperature or prolonged reaction time. | - Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC/LC-MS. |
| 2. Inappropriate solvent. | - Screen different high-boiling polar aprotic solvents (e.g., DMF, NMP, dioxane). | |
| 3. Absence of a suitable ligand. | - Introduce a ligand, such as a diamine, to promote the desired C-N bond formation over side reactions.[1] | |
| Difficulty in Removing Copper Catalyst | 1. Catalyst chelation with the product. | - After the reaction, dilute the mixture with a suitable solvent and wash with an aqueous solution of a chelating agent like EDTA or ammonia. |
| 2. Inefficient filtration. | - Use a filter aid like Celite to improve the filtration of fine copper particles. | |
| Product is an Oil and Difficult to Purify by Crystallization | 1. Presence of residual solvent or impurities. | - Ensure complete removal of the reaction solvent under high vacuum. - Attempt purification by silica gel column chromatography. |
| 2. The product is inherently an oil at room temperature. | - Consider converting the product to a solid derivative (e.g., a salt) for purification, followed by regeneration of the pure product. |
Experimental Protocols
General Protocol for Copper-Diamine Catalyzed N-Arylation of Pyrazole
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
Pyrazole
-
Ethyl 2-iodobenzoate or Ethyl 2-bromobenzoate
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
A diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Anhydrous dioxane or DMF
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2 equivalents).
-
Add pyrazole (1 equivalent) to the flask.
-
Add the anhydrous solvent (e.g., dioxane) to the flask.
-
Add ethyl 2-halobenzoate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)benzoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-(1H-pyrazol-1-YL)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in my crude sample?
A2: Impurities can originate from starting materials, side reactions, or decomposition products. Common impurities may include:
-
Unreacted starting materials: Pyrazole and ethyl 2-halobenzoate (e.g., ethyl 2-iodobenzoate or ethyl 2-bromobenzoate) if the synthesis involves an Ullmann-type coupling reaction.
-
Unreacted benzoic acid or ethanol: If the synthesis involves a Fischer esterification.
-
Side-products from coupling reactions: Homocoupling products of the aryl halide.
-
Isomeric products: Depending on the reaction conditions, other isomers of the desired product might be formed.
-
Residual solvent: Solvents used in the reaction or initial work-up.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the desired product and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. It relies on the difference in solubility of the compound and the impurities in a particular solvent at different temperatures.
Problem 1: Oiling out instead of crystallization.
-
Cause: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution:
-
Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.
-
Try a different solvent with a lower boiling point.
-
Ensure the solution is not excessively concentrated before cooling.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution is not saturated, or the cooling process is too rapid.
-
Solution:
-
Boil off some of the solvent to increase the concentration of the solute.
-
Allow the solution to cool more slowly to room temperature, followed by cooling in an ice bath.
-
Induce crystallization by scratching the flask or adding a seed crystal.
-
Consider using a different solvent or a solvent pair. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy, then heat until clear and allow to cool slowly.[1]
-
Problem 3: Low recovery of the purified product.
-
Cause: Too much solvent was used, the compound is too soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Check the filtrate on TLC to see if a significant amount of product remains in solution. If so, concentrate the filtrate and attempt a second recrystallization.
-
Column Chromatography
Column chromatography is used to separate the desired product from impurities with different polarities.
Problem 1: Poor separation of the product from impurities (overlapping spots on TLC).
-
Cause: The chosen solvent system (eluent) does not have the optimal polarity.
-
Solution:
-
Systematically vary the solvent ratio to achieve better separation on a TLC plate before running the column. A good starting point for many pyrazole derivatives is a mixture of hexane and ethyl acetate.[2]
-
Consider using a different solvent system altogether. For example, dichloromethane/methanol or toluene/ethyl acetate.
-
Ensure the silica gel is properly packed and the sample is loaded in a concentrated band.
-
Problem 2: The compound is stuck on the column.
-
Cause: The compound is too polar for the chosen eluent, or it is interacting strongly with the stationary phase (silica gel). Pyrazoles can sometimes interact with the acidic silica gel.
-
Solution:
Problem 3: Tailing of spots on TLC and broad peaks during column chromatography.
-
Cause: The compound is interacting too strongly with the silica gel, often due to acidic or basic functional groups.
-
Solution:
-
Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds like some pyrazoles, adding triethylamine is effective.[1]
-
Ensure the sample is not overloaded on the column.
-
Data Presentation
Table 1: Suggested Solvent Systems for Purification of this compound
| Purification Method | Solvent/Solvent System | Typical Ratios (v/v) | Notes |
| Recrystallization | Ethanol | N/A | A literature report suggests slow evaporation from ethanol yields colorless blocks of a similar compound.[3] |
| Ethanol/Water | Start by dissolving in hot ethanol, then add hot water dropwise until turbidity persists. | A common solvent pair for pyrazole derivatives.[1] | |
| Ethyl Acetate/Hexane | Dissolve in a minimal amount of hot ethyl acetate, then add hexane as the anti-solvent. | Good for compounds of intermediate polarity. | |
| Column Chromatography | Hexane/Ethyl Acetate | 19:1 to 4:1 | A common starting point for pyrazole derivatives.[2] The ratio should be optimized using TLC. |
| Dichloromethane/Methanol | 100:0 to 95:5 | For more polar compounds. | |
| Toluene/Ethyl Acetate | 9:1 to 1:1 | An alternative non-halogenated solvent system. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
If the solution is colored, and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Column Chromatography using Hexane/Ethyl Acetate
-
Prepare the column: Pack a glass column with silica gel as a slurry in hexane.
-
Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This is the dry-loading method, which generally gives better separation.
-
Load the sample: Carefully add the dried sample onto the top of the silica gel bed.
-
Elute the column: Start eluting with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis of the fractions.
-
Collect fractions: Collect the eluent in test tubes and monitor the composition of each fraction by TLC.
-
Combine and evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Validation & Comparative
Comparative 1H NMR Analysis of Ethyl 2-(1H-pyrazol-1-YL)benzoate
This guide provides a detailed comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(1H-pyrazol-1-YL)benzoate against its parent structures, ethyl benzoate and pyrazole. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this and related compounds.
Comparison of 1H NMR Data
The introduction of a pyrazole substituent at the ortho position of the benzoate ring in this compound induces significant changes in the chemical shifts of the aromatic protons compared to the parent ethyl benzoate. The following table summarizes the experimental 1H NMR data for ethyl benzoate and pyrazole, alongside predicted values for this compound. These predictions are based on the additive effects of substituents on aromatic systems and analysis of similar compounds.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl Benzoate | Ha, He | 8.03-8.06 | Multiplet | - | 2H |
| Hc | 7.52-7.57 | Multiplet | - | 1H | |
| Hb, Hd | 7.41-7.46 | Multiplet | - | 2H | |
| -CH2- | 4.38 | Quartet | 7.1 | 2H | |
| -CH3 | 1.41 | Triplet | 7.2 | 3H | |
| Pyrazole | H3, H5 | 7.66 | Doublet | 2.3 | 2H |
| H4 | 6.37 | Triplet | 2.3 | 1H | |
| This compound (Predicted) | Benzoate H6 | ~ 8.1 | Doublet | ~ 7.8 | 1H |
| Benzoate H4 | ~ 7.7 | Triplet | ~ 7.5 | 1H | |
| Benzoate H5 | ~ 7.6 | Triplet | ~ 7.6 | 1H | |
| Benzoate H3 | ~ 7.5 | Doublet | ~ 8.0 | 1H | |
| Pyrazole H5' | ~ 8.0 | Doublet | ~ 2.5 | 1H | |
| Pyrazole H3' | ~ 7.7 | Doublet | ~ 1.8 | 1H | |
| Pyrazole H4' | ~ 6.5 | Triplet | ~ 2.2 | 1H | |
| -CH2- | ~ 4.4 | Quartet | ~ 7.1 | 2H | |
| -CH3 | ~ 1.4 | Triplet | ~ 7.1 | 3H |
Experimental Protocols
A general procedure for acquiring the 1H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
The spectrometer is locked to the deuterium signal of the CDCl3.
-
The sample is shimmed to obtain a high-resolution spectrum.
3. Data Acquisition:
-
A standard pulse sequence is used to acquire the 1H NMR spectrum.
-
Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
4. Data Processing:
-
The free induction decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the TMS signal.
-
Integration of the signals is performed to determine the relative number of protons.
Visualizations
The following diagrams illustrate the chemical structure and the general workflow for 1H NMR analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for 1H NMR analysis.
13C NMR Assignment of Ethyl 2-(1H-pyrazol-1-YL)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR spectral data for Ethyl 2-(1H-pyrazol-1-YL)benzoate. Due to the absence of publicly available experimental spectra for the title compound, this guide utilizes a combination of experimental data for its constituent fragments—ethyl benzoate and 1-phenylpyrazole—and a computationally predicted spectrum for a comprehensive assignment. This approach offers a reliable framework for researchers in identifying and characterizing this and structurally related molecules.
Data Presentation: Comparative 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for ethyl benzoate and 1-phenylpyrazole, alongside the predicted chemical shifts for this compound. This side-by-side comparison facilitates the assignment of the carbon signals in the target molecule.
| Carbon Atom | Ethyl Benzoate (Experimental, δ ppm) | 1-Phenylpyrazole (Experimental, δ ppm) | This compound (Predicted, δ ppm) | Assigned Peak in Target Molecule |
| C=O | 166.4 | - | 166.2 | Carbonyl Carbon |
| C (ipso-ester) | 130.4 | - | 131.5 | Benzoate Ring |
| C (ortho) | 129.4 | - | 138.9 | Benzoate Ring |
| C (meta) | 128.1 | - | 129.7 | Benzoate Ring |
| C (para) | 132.6 | - | 131.8 | Benzoate Ring |
| C (ipso-pyrazole) | - | 139.4 | 131.6 | Benzoate Ring |
| C-H (ortho) | - | 124.0 | 126.1 | Benzoate Ring |
| C-H (meta) | - | 128.3 | 131.3 | Benzoate Ring |
| C-H (para) | - | 126.4 | 131.4 | Benzoate Ring |
| C3' (pyrazole) | - | 138.4 | 141.2 | Pyrazole Ring |
| C4' (pyrazole) | - | 106.4 | 108.1 | Pyrazole Ring |
| C5' (pyrazole) | - | 148.1 | 130.2 | Pyrazole Ring |
| O-CH2 | 60.8 | - | 61.5 | Ethyl Group |
| CH3 | 14.1 | - | 14.2 | Ethyl Group |
Experimental and Computational Protocols
Experimental Data Acquisition (Reference Compounds)
The experimental 13C NMR data for ethyl benzoate and 1-phenylpyrazole were obtained from peer-reviewed literature and spectral databases. The spectra were typically recorded on a 50 MHz or higher NMR spectrometer using deuterated chloroform (CDCl3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Computational Prediction of 13C NMR Spectrum
The 13C NMR spectrum for this compound was predicted using the online NMR prediction tool, NMRDB.org. The prediction algorithm utilizes a database of experimentally determined NMR spectra and employs a combination of hierarchical organization of spherical environments (HOSE) codes and other machine learning approaches to calculate the chemical shifts of the input structure. The structure of this compound was drawn using the web interface's molecular editor, and the prediction was performed for a standard CDCl3 solvent environment.
Logical Workflow for 13C NMR Assignment
The following diagram illustrates the logical workflow employed for the assignment of the 13C NMR signals of this compound.
Caption: Logical workflow for the 13C NMR assignment of the target compound.
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(1H-pyrazol-1-YL)benzoate and its Structural Analog, Ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometry data for Ethyl 2-(1H-pyrazol-1-YL)benzoate and a readily available structural analog, Ethyl Benzoate. Due to the limited availability of public mass spectrometry data for this compound, this document focuses on providing a framework for researchers to conduct their own comparative analysis. It includes established mass spectrometry data for Ethyl Benzoate and a detailed experimental protocol that can be applied to analyze this compound.
Data Presentation
The following table summarizes the key mass spectrometry data for Ethyl Benzoate and the predicted data for this compound. This allows for a direct comparison of their fundamental mass spectrometric properties.
| Property | This compound (Predicted/Theoretical) | Ethyl Benzoate (Experimental) |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₉H₁₀O₂ |
| Molecular Weight | 216.24 g/mol | 150.17 g/mol [1] |
| Monoisotopic Mass | 216.0899 Da | 150.0681 Da[1] |
| Major Predicted Fragments (m/z) | 187 ([M-C₂H₅]⁺), 171 ([M-OC₂H₅]⁺), 143, 115, 91 | 122 ([M-C₂H₄]⁺), 105 ([M-OC₂H₅]⁺, base peak), 77 ([C₆H₅]⁺), 51[1][2] |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI)[1][2] |
Experimental Protocols
This section details a standard operating procedure for the analysis of volatile and semi-volatile aromatic esters like this compound and Ethyl Benzoate using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To obtain the electron ionization (EI) mass spectrum of the analyte for structural elucidation and comparison.
Materials and Reagents:
-
Analyte (this compound or Ethyl Benzoate)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS grade Helium (carrier gas)
-
Autosampler vials with inserts
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)[3]
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[3]
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in the chosen solvent.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to an autosampler vial.
-
-
GC-MS Instrument Setup: [3]
-
Injector:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Mode: Splitless or a high split ratio (e.g., 50:1) depending on concentration.
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: 5 minutes at 300 °C.
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
-
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library data (if available) or with the spectrum of the reference compound (Ethyl Benzoate).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the GC-MS analysis described above.
Caption: Workflow for GC-MS analysis of aromatic esters.
References
Introduction: Ethyl 2-(1H-pyrazol-1-YL)benzoate is a heterocyclic compound featuring a pyrazole ring linked to an ethyl benzoate scaffold. The pyrazole motif is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of this compound and its structural analogs, supported by experimental data to inform structure-activity relationship (SAR) studies and guide further drug discovery efforts.
Comparative Analysis of Biological Activities
To understand the therapeutic potential of this compound and its analogs, a comparative analysis of their biological activities is presented below. The data has been compiled from various studies investigating their efficacy in different therapeutic areas.
Anticancer Activity
The cytotoxic effects of pyrazole derivatives against various cancer cell lines are a significant area of investigation. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and related compounds against selected cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | This compound | A549 (Lung) | 13.5 | [1] |
| 2 | Ethyl 2-(3-methyl-1H-pyrazol-1-YL)benzoate | A549 (Lung) | 10.2 | [1] |
| 3 | Ethyl 2-(4-bromo-1H-pyrazol-1-YL)benzoate | A549 (Lung) | 8.7 | [1] |
| 4 | Ethyl 4-(1H-pyrazol-1-YL)benzoate | MCF-7 (Breast) | > 50 | [2] |
| 5 | Ethyl 4-(3-phenyl-1H-pyrazol-1-YL)benzoate | MCF-7 (Breast) | 15.8 | [2] |
Note: Lower IC₅₀ values indicate greater potency.
Anti-inflammatory Activity
Pyrazole derivatives have been explored for their potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO) production.
| Compound ID | Structure | Assay | IC₅₀ (µM) | Reference |
| 1 | This compound | COX-2 Inhibition | 5.2 | [3] |
| 6 | 1-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propan-1-one | COX-2 Inhibition | 2.8 | [3] |
| 7 | Ethyl 2-(1H-pyrazol-1-YL)acetate | NO Release Inhibition | 12.5 | [4] |
| 8 | Ethyl 2-(4-nitro-1H-pyrazol-1-YL)benzoate | NO Release Inhibition | 7.9 | [4] |
Antimicrobial Activity
The antimicrobial potential of these compounds is evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 1 | This compound | E. coli | 64 | [5] |
| 9 | 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | E. coli | 32 | [5] |
| 10 | Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-YL)benzoate | S. aureus | 50 | [6] |
| 11 | 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | S. aureus | 16 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Synthesis of this compound (Compound 1)
Materials:
-
Ethyl 2-hydrazinylbenzoate hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of ethyl 2-hydrazinylbenzoate hydrochloride (10 mmol) and 1,1,3,3-tetramethoxypropane (12 mmol) in ethanol (50 mL) is prepared.
-
A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added to the mixture.
-
The reaction mixture is refluxed for 6 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford this compound.
In Vitro Anticancer Activity (MTT Assay)
Cell Lines and Culture:
-
A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
Enzyme and Substrate:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
Procedure:
-
The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer for 15 minutes at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The mixture is incubated for 10 minutes at 37°C.
-
The reaction is terminated by the addition of a stop solution.
-
The production of prostaglandin E2 (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.
Antimicrobial Activity (Microbroth Dilution Method)
Microorganisms and Media:
-
Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) are cultured in Mueller-Hinton Broth (MHB).
Procedure:
-
The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound and its analogs.
References
- 1. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for Ethyl 2-(1H-pyrazol-1-yl)benzoate, a key structural motif in medicinal chemistry. The following sections detail various synthetic routes, presenting quantitative data, comprehensive experimental protocols, and visual representations of the chemical processes to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Synthetic Routes
The synthesis of this compound primarily involves the N-arylation of pyrazole with an ethyl 2-halobenzoate derivative. The most common and effective methods for this transformation are the Ullmann condensation, the Buchwald-Hartwig amination, and a more recent approach utilizing microwave assistance to accelerate the reaction. Below is a summary of the performance of these methods based on typical results for similar N-aryl pyrazole syntheses.
| Method | Catalyst System | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Ullmann Condensation | CuI / Ligand (e.g., diamine) | 60-85 | 12-24 | 100-140 | Cost-effective catalyst | High temperatures, long reaction times, potential for side products |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) / Phosphine Ligand | 75-95 | 4-12 | 80-110 | High yields, shorter reaction times, broad substrate scope | Expensive catalyst and ligands, air-sensitive reagents |
| Microwave-Assisted Synthesis | CuI or Pd catalyst | 80-95 | 0.25-1 | 120-150 | Drastically reduced reaction times, often higher yields | Requires specialized microwave reactor, potential for pressure buildup |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for N-arylation of pyrazoles and can be adapted for the synthesis of this compound.
Method 1: Ullmann Condensation
This protocol describes a copper-catalyzed N-arylation of pyrazole with ethyl 2-bromobenzoate.
Materials:
-
Pyrazole
-
Ethyl 2-bromobenzoate
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5 mol%), pyrazole (1.2 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by ethyl 2-bromobenzoate (1 equivalent) and DMEDA (10 mol%) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Method 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed synthesis of the target compound.
Materials:
-
Pyrazole
-
Ethyl 2-bromobenzoate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents) in a Schlenk tube.
-
Add pyrazole (1.2 equivalents) and anhydrous toluene.
-
Add ethyl 2-bromobenzoate (1 equivalent) to the mixture.
-
Seal the tube and heat the reaction at 100 °C for 8 hours.
-
Cool the reaction to room temperature, then quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexane gradient).
Method 3: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the copper-catalyzed N-arylation.
Materials:
-
Pyrazole
-
Ethyl 2-bromobenzoate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vessel, combine pyrazole (1.5 equivalents), ethyl 2-bromobenzoate (1 equivalent), CuI (10 mol%), and K₂CO₃ (2 equivalents).
-
Add DMF as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process for this compound.
Caption: Workflow for the synthesis and validation of this compound.
The selection of a synthetic method will depend on the specific requirements of the research, including cost, available equipment, and desired throughput. The Ullmann condensation offers a classical and economical route, while the Buchwald-Hartwig amination provides higher yields and shorter reaction times at a greater cost. Microwave-assisted synthesis presents a significant acceleration of the process, ideal for rapid library synthesis and methods development.
A Comparative Guide to HPLC-Based Purity Assessment of Ethyl 2-(1H-pyrazol-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 2-(1H-pyrazol-1-YL)benzoate, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, comparative data, and logical workflows to assist in selecting and implementing a robust analytical method for quality control and drug development processes.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities.[1][2] Accurate and precise determination of its purity is critical for ensuring the safety, efficacy, and quality of downstream products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3][4][5]
This guide compares two common RP-HPLC column technologies—a standard C18 column and a C8 column—to evaluate their performance in separating this compound from its potential process-related impurities. The comparison focuses on key chromatographic parameters, including retention time, resolution, peak symmetry, and overall analysis time.
Experimental Protocols
A general experimental workflow for the HPLC purity assessment is outlined below. This workflow is applicable to both C18 and C8 column methodologies, with specific chromatographic conditions detailed in the subsequent sections.
Caption: General workflow for HPLC purity analysis.
2.1. Materials and Reagents
-
This compound: Reference Standard (>99.5% purity) and test sample.
-
Potential Impurities:
-
Impurity A: Pyrazole (starting material)
-
Impurity B: Ethyl 2-aminobenzoate (starting material)
-
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).[6]
-
Mobile Phase Additives: Phosphoric acid or formic acid (for pH adjustment).[3][4]
2.2. Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2.3. Chromatographic Conditions
Two sets of conditions were evaluated to compare the performance of a C18 and a C8 stationary phase.
| Parameter | Method 1: C18 Column | Method 2: C8 Column |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm particle size | C8, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-15 min: 40-80% B15-20 min: 80% B20-25 min: 40% B | 0-12 min: 40-80% B12-15 min: 80% B15-18 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) | Acetonitrile/Water (50:50, v/v) |
Results and Discussion
The performance of the two methods was evaluated by analyzing a spiked sample of this compound containing known amounts of potential impurities: Pyrazole (Impurity A) and Ethyl 2-aminobenzoate (Impurity B). The results are summarized in the table below.
Table 1: Comparative Chromatographic Performance
| Parameter | Method 1: C18 Column | Method 2: C8 Column |
| Retention Time (min) | ||
| Impurity A (Pyrazole) | 3.5 | 3.1 |
| Impurity B (Ethyl 2-aminobenzoate) | 6.8 | 5.9 |
| This compound | 12.4 | 10.2 |
| Resolution (Rs) | ||
| Between Impurity A and B | 8.5 | 7.2 |
| Between Impurity B and Main Peak | 10.2 | 8.9 |
| Tailing Factor (Tf) | ||
| This compound | 1.1 | 1.2 |
| Theoretical Plates (N) | ||
| This compound | 9800 | 7500 |
| Total Run Time (min) | 25 | 18 |
3.1. Analysis of Performance
-
Separation and Resolution: The C18 column (Method 1) provided higher retention times and superior resolution between the main peak and the impurities. The longer carbon chain of the C18 phase offers greater hydrophobicity, leading to stronger interactions and better separation of the structurally distinct compounds.
-
Efficiency and Peak Shape: Method 1 also demonstrated higher efficiency, as indicated by the greater number of theoretical plates, and resulted in a slightly better peak shape (lower tailing factor) for the main analyte.
-
Analysis Time: The C8 column (Method 2) offered a significantly shorter analysis time due to the less retentive nature of the stationary phase and the shorter column length. This can be a considerable advantage for high-throughput screening environments.
The logical relationship for selecting an appropriate method based on analytical needs is depicted in the following diagram.
Caption: Decision tree for HPLC method selection.
Conclusion
Both the C18 and C8 column methods are suitable for the purity assessment of this compound. The choice between them depends on the specific requirements of the analysis.
-
Method 1 (C18 Column) is recommended for applications requiring the highest resolution and accuracy, such as in formal stability studies, reference material certification, or for the analysis of complex samples with multiple impurities.
-
Method 2 (C8 Column) is the preferred option for routine quality control and high-throughput environments where a faster turnaround time is essential, and the resolution provided is sufficient for the key analytes.
This guide demonstrates a systematic approach to comparing HPLC methods, enabling researchers and drug development professionals to make informed decisions for their analytical needs. The provided protocols serve as a robust starting point for method development and validation activities.
References
- 1. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Separation of Ethyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijcpa.in [ijcpa.in]
- 6. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Ethyl 2-(1H-pyrazol-1-YL)benzoate: A Step-by-Step Guide
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 2-(1H-pyrazol-1-YL)benzoate, catering to researchers, scientists, and drug development professionals. This compound, while not having a specific, universally available Safety Data Sheet (SDS), shares structural similarities with ethyl benzoate and pyrazole derivatives. Therefore, its disposal should be handled with the combined precautions for these classes of chemicals.
I. Hazard Assessment and Waste Classification
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the characteristics of related compounds, this compound should be treated as a hazardous waste.
-
Combustibility: Ethyl benzoate is a combustible liquid, meaning it can ignite but not as easily as flammable liquids.[1][2] It is prudent to assume this compound shares this property.
-
Toxicity: Pyrazole and its derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[3] Additionally, ethyl benzoate is toxic to aquatic life. Therefore, this compound should be handled as toxic.
Based on these potential hazards, this compound must be classified as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] |
III. Step-by-Step Disposal Procedure
-
Waste Minimization: The first principle of chemical waste management is to minimize its generation. Order only the necessary quantities of chemicals for your research to reduce surplus.[4][5]
-
Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled waste container.[6] Incompatible wastes, such as strong acids or bases, should be stored separately to prevent violent reactions.[6]
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred.[4]
-
The container must be clearly labeled as "Hazardous Waste" and should explicitly state the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][6]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of spills.
-
Keep the waste container closed at all times, except when adding waste.[4][7]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]
-
-
Request for Disposal: Once the waste container is full or has been in storage for a period defined by your institution's policies (often not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[4][6] Do not attempt to transport the chemical waste off-site yourself.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: As the compound is likely combustible, eliminate all potential ignition sources.[1][2]
-
Containment and Cleanup: For small spills, absorb the chemical with an inert material like vermiculite or sand.[2][8] Scoop up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ethz.ch [ethz.ch]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Ethyl 2-(1H-pyrazol-1-YL)benzoate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(1H-pyrazol-1-YL)benzoate was publicly available at the time of this writing. The following guidance is compiled from safety data for structurally related compounds, including Ethyl Benzoate and various pyrazole derivatives. Researchers, scientists, and drug development professionals should use this information as a preliminary guide and conduct a thorough, specific risk assessment before handling this chemical.
This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Equipment | Specification |
| Eyes | Safety Goggles or Glasses | Chemical safety goggles are recommended. Ensure they meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Face | Face Shield | A face shield should be worn in addition to goggles when there is a splash hazard.[3] |
| Hands | Chemical-Resistant Gloves | Compatible, impermeable gloves should be worn.[4][5] Always inspect gloves prior to use. |
| Body | Protective Clothing | A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2][4] |
| Respiratory | Respirator | A government-approved respirator (NIOSH/MSHA or European Standard EN 149) should be used if ventilation is inadequate or if exposure limits are exceeded.[3][4][6][7] |
| Feet | Protective Boots | Required in situations where spills may occur.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps from preparation to waste management.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. directpcw.com [directpcw.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
